4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHPTMIZKBTYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a well-established synthetic protocol adapted from closely related analogs and provides predicted characterization data based on spectroscopic trends observed in similar structures.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring furnishes a versatile intermediate for the synthesis of various derivatives, such as Schiff bases and fused heterocyclic systems, with potential therapeutic applications. The 5-isopropyl substituent is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and pharmacokinetic properties.
Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from isobutyric acid hydrazide. This method is a widely adopted and efficient route for the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]
The general workflow for the synthesis is depicted in the diagram below:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
The following experimental protocols are adapted from established procedures for the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]
Synthesis of Potassium 3-isobutyryldithiocarbazinate
Materials:
-
Isobutyric acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (50 mL).
-
To this solution, add isobutyric acid hydrazide (0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
The precipitated potassium 3-isobutyryldithiocarbazinate is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The product is used in the next step without further purification.
Synthesis of this compound
Materials:
-
Potassium 3-isobutyryldithiocarbazinate
-
Hydrazine hydrate (80-99%)
-
Water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Suspend potassium 3-isobutyryldithiocarbazinate (0.05 mol) in water (100 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (0.1 mol) to the suspension.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by the evolution of hydrogen sulfide gas (H₂S), which can be tested with lead acetate paper (turns black).
-
After the evolution of H₂S ceases, cool the reaction mixture to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid until the product precipitates out.
-
Collect the white precipitate by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be recrystallized from ethanol or an ethanol-water mixture to afford pure this compound.
Characterization
The structure of the synthesized compound should be confirmed using various spectroscopic techniques. The logical workflow for the characterization process is outlined below.
Caption: Logical workflow for the characterization of the synthesized compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₁₀N₄S |
| Molecular Weight | 158.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 180-220 °C (based on analogs) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol; insoluble in water. |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet | 1H | SH |
| ~5.5 | Singlet | 2H | NH₂ |
| ~3.0 | Septet | 1H | CH-(CH₃)₂ |
| ~1.2 | Doublet | 6H | CH-(CH ₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=S (Thione form) or C-SH (Thiol form) |
| ~150 | C₅ of triazole ring |
| ~25 | C H-(CH₃)₂ |
| ~20 | CH-(C H₃)₂ |
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3100 | N-H stretching (NH₂) |
| 2960 - 2850 | C-H stretching (aliphatic) |
| ~2550 | S-H stretching (thiol) |
| ~1620 | C=N stretching (triazole ring) |
| ~1550 | N-H bending (NH₂) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 158 | [M]⁺ (Molecular ion) |
| 159 | [M+H]⁺ (in ESI-MS) |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling carbon disulfide and hydrazine hydrate, which are toxic and volatile.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; avoid contact with skin and inhalation.
-
Hydrogen sulfide gas evolved during the reaction is highly toxic and has the odor of rotten eggs. Ensure the reaction is performed in a fume hood.
Conclusion
References
Technical Guide: Physicochemical Properties of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
**Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and its structural analogs. While specific experimental data for the isopropyl derivative is limited, this document aggregates available information and presents comparative data from closely related compounds to offer valuable insights for researchers. Detailed experimental protocols for synthesis and characterization are provided, alongside graphical workflows for synthesis and potential biological screening assays.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties.[1][2] The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is of particular interest due to the synthetic versatility offered by the amino and thiol groups, which serve as handles for further molecular elaboration. This guide focuses on the physicochemical characteristics of the 5-isopropyl substituted derivative, a member of this promising class of heterocyclic compounds.
Physicochemical Properties of this compound
Detailed experimental physicochemical data for this compound is not extensively reported in peer-reviewed literature. However, fundamental properties have been identified from chemical supplier databases.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 154200-56-3 | ChemScene |
| Molecular Formula | C₅H₁₀N₄S | ChemScene |
| Molecular Weight | 158.22 g/mol | ChemScene |
| Alternate CAS (Tautomer) | 30342-87-1 (4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) | Moldb[3] |
Comparative Physicochemical Data of Structurally Related Analogs
To provide context and allow for property estimation, the following table summarizes the melting points of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Melting point is a key indicator of purity and is influenced by the nature of the substituent at the 5-position.
Table 2: Melting Points of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| 5-Substituent | Melting Point (°C) |
| Furan-2-yl | 202-203 |
| Benzyl | 207-209 |
| Phenyl | 198-200[4] |
| Pyridin-4-yl | 250-254[2] |
| Methyl | 202-205[3] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, adapted from methodologies reported for analogous compounds.[1][4][5]
General Synthesis Protocol
The most common synthetic route involves the conversion of a carboxylic acid to its corresponding acid hydrazide, followed by reaction with carbon disulfide to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.
Step 1: Synthesis of Isovaleric Acid Hydrazide (Precursor to the Isopropyl Derivative)
-
A mixture of isovaleric acid (1 mole) and absolute ethanol (250 mL) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
The excess ethanol is removed under reduced pressure. The resulting ester is dissolved in water and neutralized with a saturated sodium bicarbonate solution. The organic layer is extracted with diethyl ether, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The obtained ester (0.8 mole) is then refluxed with hydrazine hydrate (1.2 mole) in absolute ethanol (200 mL) for 8-12 hours.
-
The reaction mixture is cooled, and the precipitated isovaleric acid hydrazide is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure product.
Step 2: Synthesis of Potassium 3-isovaleroyldithiocarbazinate
-
To a stirred solution of potassium hydroxide (0.1 mole) in absolute ethanol (100 mL), add isovaleric acid hydrazide (0.1 mole).
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mole) dropwise while maintaining the temperature below 10°C.
-
Continue stirring for 12-18 hours at room temperature.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with cold dry ether, and used in the next step without further purification.[6]
Step 3: Synthesis of this compound
-
Suspend the potassium dithiocarbazinate salt (0.08 mole) in water (80 mL).
-
Add hydrazine hydrate (0.16 mole) to the suspension.
-
Reflux the mixture for 6-8 hours, monitoring for the evolution of hydrogen sulfide gas (which can be tested with lead acetate paper).[4]
-
Once the reaction is complete (cessation of H₂S evolution), cool the reaction mixture to room temperature.
-
Dilute with cold water and acidify with concentrated hydrochloric acid or glacial acetic acid to a pH of 5-6.
-
The resulting white precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol to afford the pure this compound.
Characterization Protocols
Melting Point Determination: The melting point of the purified product is determined using a calibrated open-capillary melting point apparatus. A sharp melting range typically indicates high purity.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with KBr pellets. Key characteristic peaks to confirm the structure include:
-
N-H stretching (amino group): 3100-3300 cm⁻¹ (two bands)
-
S-H stretching (thiol): 2550-2750 cm⁻¹ (often weak)
-
C=N stretching (triazole ring): 1610-1630 cm⁻¹
-
N-N stretching: 1430-1450 cm⁻¹
-
C=S stretching (thione tautomer): 1250-1350 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Expect signals corresponding to the isopropyl protons (a doublet and a septet), the NH₂ protons (a broad singlet), and the SH proton (a broad singlet). The chemical shifts of the NH₂ and SH protons can be exchangeable with D₂O.
-
¹³C NMR: Expect signals for the two distinct carbons of the isopropyl group and the two carbons of the triazole ring (C3 and C5).
Mandatory Visualizations
The following diagrams illustrate the general synthetic workflow and a typical biological screening process for this class of compounds.
Caption: General synthetic pathway for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol. Due to the absence of directly published spectra for this specific molecule, this guide leverages data from analogous structures to predict its spectroscopic characteristics. The methodologies provided are standardized protocols adaptable for the analysis of this and similar small organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.5 | Singlet | 1H | SH (Thiol) |
| ~5.2 - 5.8 | Singlet | 2H | NH₂ (Amino) |
| ~3.0 - 3.5 | Septet | 1H | CH (Isopropyl) |
| ~1.2 - 1.4 | Doublet | 6H | CH₃ (Isopropyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=S (Thione) |
| ~150 - 155 | C-isopropyl |
| ~25 - 30 | CH (Isopropyl) |
| ~20 - 25 | CH₃ (Isopropyl) |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3250 - 3400 | N-H stretch (Amino) |
| ~2900 - 3000 | C-H stretch (Aliphatic - Isopropyl) |
| ~2550 - 2600 | S-H stretch (Thiol) |
| ~1610 - 1630 | C=N stretch (Triazole ring) |
| ~1540 - 1560 | N-H bend (Amino) |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Assignment |
| ~159.08 | [M+H]⁺ (Protonated Molecule) |
| Predicted Fragments | Loss of NH₂, Isopropyl group, or HCN |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
-
¹H NMR Spectroscopy:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm is typically sufficient.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.
-
Phase the spectrum and reference it to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is standard.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the internal standard or the solvent peaks.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature to obtain a stable and intense signal for the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.
-
Mandatory Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure and key predicted spectroscopic correlations.
Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a fundamental scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Within this class, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives are of particular interest due to their significant biological activities and their role as versatile intermediates in the synthesis of more complex heterocyclic systems.[1] The therapeutic efficacy of these compounds is intricately linked to the nature of the substituents on the triazole ring, making a thorough understanding of their three-dimensional structure paramount for rational drug design.[1]
This technical guide provides an in-depth analysis of the crystal structure of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. Due to the limited availability of public crystallographic data for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, this paper will focus on the detailed crystal structure analysis of a closely related and representative compound, 4-Amino-3-(4′-chlorophenyl)-4H-[2][3][4]-triazolo-5-thiol , as a case study. The methodologies and structural features discussed are broadly applicable to other derivatives within this chemical class.
Experimental Protocols
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
A general and widely employed method for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols involves a multi-step process.[4][5]
-
Formation of Acid Hydrazide: The synthesis typically commences with the preparation of a carboxylic acid hydrazide from the corresponding ester and hydrazine hydrate.[5]
-
Preparation of Potassium Dithiocarbazinate: The acid hydrazide is then treated with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent to yield the potassium dithiocarbazinate salt.[4][5]
-
Cyclization to the Triazole Core: The final step involves the cyclization of the potassium salt with an excess of hydrazine hydrate under reflux to form the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[4][5] The resulting solid is typically purified by recrystallization from a suitable solvent like ethanol.
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure is achieved through single-crystal X-ray diffraction.
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer. The diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[6] The crystallographic data is then deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC).
Data Presentation: Crystallographic Data for 4-Amino-3-(4′-chlorophenyl)-4H-[2][3][4]-triazolo-5-thiol
The following tables summarize the quantitative crystallographic data for 4-Amino-3-(4′-chlorophenyl)-4H-[2][3][4]-triazolo-5-thiol.[6] The asymmetric unit of this particular crystal structure contains two crystallographically independent molecules (Molecule A and Molecule B), which are related by a pseudo-inversion symmetry.[6]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₈H₇ClN₄S |
| Formula weight | 226.69 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.989(2) |
| b (Å) | 9.879(2) |
| c (Å) | 13.598(3) |
| α (°) | 83.31(3) |
| β (°) | 76.54(3) |
| γ (°) | 71.34(3) |
| Volume (ų) | 987.1(4) |
| Z | 4 |
| Calculated density (g/cm³) | 1.525 |
| Absorption coefficient (mm⁻¹) | 0.584 |
| F(000) | 464 |
| Final R indices [I>2σ(I)] | R1 = 0.0995, wR2 = 0.2345 |
| R indices (all data) | R1 = 0.1353, wR2 = 0.2587 |
Table 2: Selected Bond Lengths (Å) for Molecule A and Molecule B
| Bond | Molecule A Length (Å) | Molecule B Length (Å) |
| S1 - C5 | 1.670(5) | 1.673(5) |
| N1 - C2 | 1.369(6) | 1.371(6) |
| N1 - N2 | 1.393(5) | 1.395(5) |
| C2 - N3 | 1.316(6) | 1.321(6) |
| N3 - N4 | 1.385(5) | 1.387(5) |
| N4 - C5 | 1.308(5) | 1.309(5) |
| C2 - C6 | 1.478(7) | 1.480(7) |
| Cl1 - C9 | 1.738(6) | 1.740(6) |
Table 3: Selected Bond Angles (°) for Molecule A and Molecule B
| Atoms | Molecule A Angle (°) | Molecule B Angle (°) |
| C2 - N1 - N2 | 110.1(4) | 109.9(4) |
| N1 - C2 - N3 | 106.6(4) | 106.4(4) |
| C2 - N3 - N4 | 113.4(4) | 113.2(4) |
| N3 - N4 - C5 | 103.3(4) | 103.5(4) |
| N4 - C5 - N2 | 106.6(4) | 107.0(4) |
| C5 - N2 - N1 | 113.0(4) | 112.9(4) |
| N1 - C2 - C6 | 125.8(5) | 126.1(5) |
| N3 - C2 - C6 | 127.6(5) | 127.5(5) |
Note: The data presented is based on the crystallographic information file for 4-Amino-3-(4′-chlorophenyl)-4H-[2][3][4]-triazolo-5-thiol.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and crystal structure analysis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Caption: Workflow for the synthesis and crystal structure determination of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Conclusion
The structural elucidation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols through single-crystal X-ray diffraction provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. This detailed structural information is crucial for understanding their structure-activity relationships and for the rational design of new, more potent therapeutic agents. The methodologies and data presented in this guide for a representative compound serve as a foundational reference for researchers working with this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Tautomerism of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive overview of the tautomeric phenomena in this compound. While direct experimental data for this specific isopropyl derivative is limited in publicly accessible literature, this document extrapolates from extensive research on closely related 4-amino-5-substituted-1,2,4-triazole-3-thiol/thione analogs to present a robust model of its expected behavior. The principles, experimental methodologies, and computational findings discussed herein are foundational for understanding the structure, reactivity, and potential biological activity of this class of compounds.
Introduction to Tautomerism in 4-Amino-1,2,4-triazole-3-thiols
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical concept in organic chemistry with significant implications for drug design and development. In the case of this compound, the primary tautomeric relationship to consider is the thiol-thione equilibrium. This involves the migration of a proton between the sulfur atom (thiol form) and a nitrogen atom within the triazole ring (thione form).
The specific tautomeric forms dictate the molecule's hydrogen bonding capabilities, polarity, and steric profile, all of which are crucial for its interaction with biological targets. Understanding the predominant tautomeric form and the dynamics of the equilibrium is therefore essential for predicting the compound's physicochemical properties and pharmacological activity.
The Thiol-Thione Tautomeric Equilibrium
The tautomeric equilibrium of this compound involves two main forms: the thiol form and the thione form. Computational and experimental studies on analogous compounds consistently indicate that the thione form is the predominant and more stable tautomer in both the gas phase and in solution.[1][2][3]
The equilibrium can be represented as follows:
Caption: Thiol-Thione Tautomeric Equilibrium.
Note: As I cannot generate images, the DOT script above uses placeholder image paths. A visual representation would show the chemical structures of the thiol and thione forms.
Quantitative Analysis of Tautomeric Equilibrium
While specific quantitative data for the 5-isopropyl derivative is not available, studies on analogous compounds provide valuable insights. For instance, HPLC-MS analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in a DMSO solution revealed the presence of both tautomers.[1] The relative abundance is summarized in the table below. It is anticipated that this compound would exhibit a similar distribution, with the thione form being overwhelmingly favored.
Table 1: Tautomer Distribution of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in DMSO[1]
| Tautomer | Peak Identity | Retention Time (min) | Relative Area (%) |
| Thione | Major Peak | 5.8 | 97.27 |
| Thiol | Minor Peak | 8.6 | 2.73 |
Computational studies on a range of 5-substituted derivatives further support the predominance of the thione tautomer.[2][3] These studies indicate that substituents at the 5-position generally do not significantly alter the relative stabilities of the tautomers.[2]
Experimental Protocols for Tautomerism Investigation
The study of tautomerism in 4-amino-1,2,4-triazole-3-thiols employs a combination of synthetic, chromatographic, spectroscopic, and computational methods.
Synthesis Protocol
A general and robust method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a multi-step process, outlined below.[4][5][6][7]
Caption: General Synthesis Workflow.
Detailed Steps:
-
Preparation of Potassium 3-(1-methylethyl)dithiocarbazinate: Isovaleric acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol. The solution is cooled, and carbon disulfide is added dropwise with stirring. The mixture is stirred for several hours at room temperature. The resulting potassium dithiocarbazinate salt precipitates and is collected by filtration, washed with ether, and dried.
-
Cyclization to form this compound: The potassium salt is suspended in water, and hydrazine hydrate is added. The mixture is refluxed with stirring. During the reaction, hydrogen sulfide gas is evolved. The reaction is monitored until the evolution of H₂S ceases. The solution is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the product. The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.
Analytical Characterization
The following techniques are crucial for characterizing the tautomeric forms:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique to separate and quantify the tautomers in solution.[1]
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed.
-
Detection: A Diode Array Detector (DAD) can provide UV spectra of the separated peaks, while a mass spectrometer (e.g., ESI-Q-TOF) provides mass information for identification.[1] The thione form, being more polar, is expected to have a shorter retention time on a reversed-phase column compared to the less polar thiol form.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify protons attached to nitrogen and sulfur. The SH proton of the thiol form is expected to appear as a distinct singlet at a downfield chemical shift (around 13-14 ppm), while the NH protons of the thione form will have different chemical shifts.[7]
-
¹³C NMR: The chemical shift of the C=S carbon in the thione form (typically around 160-170 ppm) is significantly different from the C-S carbon in the thiol form.
-
-
Infrared (IR) Spectroscopy: The thione form will exhibit a characteristic C=S stretching vibration, while the thiol form will show an S-H stretch.
-
UV-Vis Spectrophotometry: The two tautomers will have different chromophores and thus different UV-Vis absorption spectra. The thione form typically shows a bathochromic shift (absorption at a longer wavelength) compared to the thiol form due to the extended conjugation.[1]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for studying the energetics of the tautomeric system.[2][8][9]
Caption: Computational Chemistry Workflow.
This workflow allows for the determination of the relative stabilities of the tautomers and the energy barrier for their interconversion, providing a theoretical basis for the experimentally observed equilibrium.
Implications for Drug Development
The predominance of the thione tautomer in this compound has several important implications for drug development:
-
Receptor Interactions: The thione form presents a C=S group and two N-H groups as potential hydrogen bond donors and acceptors, which will govern its binding to target proteins. In contrast, the thiol form has a C-SH group, which has different hydrogen bonding and lipophilicity characteristics.
-
Physicochemical Properties: The greater polarity of the thione tautomer will influence properties such as solubility, membrane permeability, and metabolic stability.[1]
-
Chemical Reactivity: The thiol form is susceptible to S-alkylation and oxidation, while the thione form can undergo different reactions. The position of the tautomeric equilibrium will therefore determine the synthetic routes for derivatization.
Conclusion
Based on extensive evidence from analogous compounds, this compound is expected to exist predominantly in the thione form. A dynamic equilibrium with the minor thiol tautomer is maintained in solution. A thorough understanding of this tautomerism, achieved through a combination of chromatographic, spectroscopic, and computational methods, is paramount for the rational design and development of new therapeutic agents based on this scaffold. The experimental and computational workflows detailed in this guide provide a robust framework for the investigation of this and related molecular systems.
References
- 1. jocpr.com [jocpr.com]
- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]
- 9. researchgate.net [researchgate.net]
The Ascendant Role of Triazole Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the 1,2,4-triazole nucleus has emerged as a privileged scaffold, consistently featuring in a diverse array of therapeutic agents. This technical guide offers an in-depth exploration of the burgeoning research into novel triazole derivatives, summarizing their significant potential across a spectrum of biological activities. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental protocols, and visualizes complex biological processes to provide a comprehensive resource for advancing the field.
The versatility of the triazole ring, characterized by its hydrogen bonding capability, dipole character, and relative stability, allows for the generation of vast libraries of compounds with wideranging pharmacological profiles.[1] This guide will delve into the most promising of these: antimicrobial, antifungal, anticancer, and antiviral activities, presenting a structured overview of the current state of research.
Antimicrobial Activity of Novel Triazole Derivatives
The global challenge of antimicrobial resistance has spurred intensive research into new chemical entities that can effectively combat pathogenic bacteria. Novel triazole derivatives have shown considerable promise in this arena.
Quantitative Data for Antimicrobial Activity
The antimicrobial efficacy of newly synthesized triazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative novel triazole derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5e | Staphylococcus aureus | < 6.25 | Streptomycin | 6.25 |
| Indole-triazole 3d | MRSA | 3.125 | Ciprofloxacin | 6.25 |
| Indole-triazole 3c | Bacillus subtilis | 3.125 | Ampicillin | 6.25 |
| Ofloxacin analogue 13 | Staphylococcus aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
Table 1: Minimum Inhibitory Concentrations (MIC) of selected novel triazole derivatives against various bacterial strains.[1][2]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[3]
1.2.1. Preparation of Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
-
A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
1.2.2. Preparation of Microdilution Plates:
-
The triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
A positive control well (containing only the bacterial inoculum and broth) and a negative control well (containing only broth) are included.
1.2.3. Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours.
1.2.4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antifungal Activity of Novel Triazole Derivatives
Triazole-based compounds, such as fluconazole and itraconazole, are mainstays in antifungal therapy.[4] The primary mechanism of action for many of these drugs is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[5]
Quantitative Data for Antifungal Activity
The antifungal activity of novel triazole derivatives is also commonly assessed using MIC values. The table below presents the MICs of some recently developed compounds against various fungal pathogens.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1d | Candida albicans 14053 | 0.25 | Fluconazole | 1 |
| 1j, 1k, 1l, 1r | Microsporum gypseum | ≤0.0078 | Fluconazole | 1 |
| 8t, 8v | Candida albicans | 0.125 | Fluconazole | >64 |
| 8t, 8v | Cryptococcus neoformans | 0.0125 - 0.03125 | Fluconazole | 8 |
Table 2: Minimum Inhibitory Concentrations (MIC) of selected novel triazole derivatives against various fungal strains.[4][6]
Experimental Protocol: Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)
The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[3][7]
2.2.1. Preparation of Inoculum:
-
Yeast cultures are grown on Sabouraud dextrose agar for 24-48 hours.
-
A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard.
-
The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
2.2.2. Preparation of Microdilution Plates:
-
The triazole compounds are serially diluted in 96-well plates containing RPMI-1640 medium.
-
Appropriate positive and negative controls are included.
2.2.3. Inoculation and Incubation:
-
The wells are inoculated with the fungal suspension.
-
Plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.
2.2.4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Signaling Pathway: Inhibition of CYP51
The inhibition of CYP51 by triazole antifungals disrupts the fungal cell membrane by depleting ergosterol.
Anticancer Activity of Novel Triazole Derivatives
The quest for more effective and less toxic anticancer agents has led to the exploration of triazole derivatives, which have demonstrated potent activity against various cancer cell lines.
Quantitative Data for Anticancer Activity
The anticancer potential of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7e | Hela | 2.9 | Cisplatin | 12.5 |
| 7e | MCF-7 | 4.7 | Cisplatin | 14.2 |
| 10a | Hela | 5.6 | Cisplatin | 12.5 |
| 10a | MCF-7 | 6.43 | Cisplatin | 14.2 |
| Triazolothiadiazine 12 | HEPG2 | 1.8 | Doxorubicin | 2.5 |
| Chalcone derivative 7a | A549 | 8.67 | Doxorubicin | 3.24 |
Table 3: Half-maximal Inhibitory Concentrations (IC50) of selected novel triazole derivatives against various human cancer cell lines.[8][9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11]
3.2.1. Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
3.2.2. Compound Treatment:
-
The cells are treated with various concentrations of the triazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
3.2.3. MTT Addition:
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
3.2.4. Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
3.2.5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Signaling Pathways in Anticancer Activity
Novel triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling pathways like EGFR and BRAF.
Antiviral Activity of Novel Triazole Derivatives
The structural similarities of some triazole derivatives to natural nucleosides have made them attractive candidates for antiviral drug development.[12]
Quantitative Data for Antiviral Activity
The antiviral efficacy is often determined by the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Compound ID | Virus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Chiral Triazole 10(S) | EV71 | 5.3 | Ribavirin | >50 |
| Chiral Triazole 43(S) | EV71 | 5.8 | Ribavirin | >50 |
| Chiral Triazole derivatives | CVB3 | 4.7 - 15.1 | Ribavirin | >50 |
Table 4: 50% Effective Concentrations (EC50) of selected novel triazole derivatives against Enterovirus 71 (EV71) and Coxsackievirus B3 (CVB3).[13]
Experimental Protocol: Antiviral Activity Assay (CPE Inhibition)
The cytopathic effect (CPE) inhibition assay is a common method for screening antiviral compounds.[13]
4.2.1. Cell Culture and Virus Infection:
-
Host cells (e.g., RD cells for EV71) are seeded in a 96-well plate.
-
Once confluent, the cells are infected with the virus at a specific multiplicity of infection (MOI).
4.2.2. Compound Treatment:
-
After a 1-2 hour adsorption period, the virus inoculum is removed, and the cells are washed.
-
Medium containing serial dilutions of the triazole compounds is added to the wells.
4.2.3. Incubation and CPE Observation:
-
The plates are incubated at 37°C in a CO₂ incubator.
-
The cytopathic effect is observed and scored daily under a microscope.
4.2.4. Cell Viability Measurement:
-
After the incubation period (e.g., 72 hours), cell viability is assessed using a method like the MTT assay to quantify the protective effect of the compound. The EC50 is then calculated.
General Experimental Workflow
The development of novel triazole derivatives with biological activity typically follows a structured workflow from synthesis to biological evaluation.
Conclusion
Novel triazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their demonstrated efficacy across antimicrobial, antifungal, anticancer, and antiviral applications underscores the value of continued research and development in this area. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to facilitate the design and evaluation of the next generation of triazole-based therapeutics. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of complex biological pathways aims to accelerate innovation and foster a deeper understanding of the therapeutic potential of these remarkable heterocyclic compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 6. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review [mdpi.com]
- 7. njccwei.com [njccwei.com]
- 8. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]
- 9. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
In-silico prediction of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol bioactivity.
An In-Depth Technical Guide to the In-Silico Prediction of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol Bioactivity
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on this compound, a representative of this promising class of heterocyclic compounds. We delineate a comprehensive in-silico methodology to predict its biological activities, leveraging computational tools to forecast its therapeutic potential. This document provides detailed protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, and molecular dynamics simulations. Furthermore, it presents exemplary data from closely related analogs to illustrate the expected outcomes of such computational evaluations, including potential antimicrobial, anti-inflammatory, and anticancer properties. The guide is intended to serve as a practical workflow for researchers engaged in the rational design and virtual screening of novel therapeutic agents based on the 1,2,4-triazole scaffold.
Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged heterocyclic motif integral to numerous therapeutic agents.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, analgesic, anticancer, and antioxidant effects.[1][2][3] The presence of amino and thiol substituents on the triazole ring, as seen in the 4-amino-4H-1,2,4-triazole-3-thiol core, is particularly significant. These functional groups are known to enhance biological activities, potentially by acting as key pharmacophoric features that can form crucial hydrogen bonding interactions with biological targets.[4]
This compound is a specific derivative of this core structure. While direct experimental data for this compound is sparse in the reviewed literature, the extensive research on its analogs allows for a robust, predictive analysis of its likely bioactivities through computational methods. In-silico techniques such as molecular docking and ADMET prediction are powerful tools in modern drug discovery, enabling the rapid and cost-effective screening of compounds to identify promising lead candidates.[5] This guide outlines a systematic in-silico approach to characterize the potential bioactivity profile of this compound.
Predicted Bioactivities and Rationale
Based on the activities reported for structurally similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, the isopropyl derivative is predicted to exhibit several key biological activities:
-
Antimicrobial Activity: Derivatives of this scaffold have shown potent antibacterial and antifungal properties.[3][6] The triazole ring is a key component of several clinically used antifungal agents. The mechanism often involves the inhibition of crucial microbial enzymes. In-silico studies on related compounds have identified DNA gyrase as a potential bacterial target.[4]
-
Anti-inflammatory Activity: Anti-inflammatory effects have been reported for this class of compounds.[3] A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Molecular docking studies have previously been performed on 1,2,4-triazole derivatives against COX-2, suggesting favorable binding interactions.[4]
-
Anticancer Activity: Various triazole derivatives have been investigated for their antitumor properties.[2][7] One potential mechanism is the inhibition of enzymes that are overexpressed in cancer cells, such as Cathepsin B.[4]
-
Antioxidant Activity: The thiol group and the triazole nucleus can contribute to antioxidant or antiradical properties.[8][9] Studies on similar compounds have demonstrated significant radical scavenging effects.[8]
In-Silico Bioactivity Prediction: A General Workflow
The prediction of bioactivity for a novel compound is a multi-step computational process. It begins with the preparation of the ligand and its potential protein targets, followed by docking simulations to predict binding affinity, and concludes with an analysis of its pharmacokinetic properties and dynamic stability.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectjournals.com [connectjournals.com]
- 7. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
The Ascendant Role of 1,2,4-Triazole-3-thiol Derivatives in Medicinal Chemistry: A Comprehensive Technical Review
For Immediate Release
In the ever-evolving landscape of drug discovery, the 1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide serves as a vital resource for researchers, scientists, and drug development professionals, offering a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. The extensive data compiled herein underscores the potential of 1,2,4-triazole-3-thiol derivatives as a continuing source of inspiration for the development of novel therapeutic agents.
The unique structural features of the 1,2,4-triazole ring, including its capacity for hydrogen bonding, dipole interactions, and relative metabolic stability, contribute to its ability to interact with a wide array of biological targets.[1] The incorporation of a thiol group at the 3-position further enhances its medicinal chemistry profile, providing a handle for diverse structural modifications and influencing the electronic properties of the heterocyclic core.
Synthetic Strategies: Building the Core Scaffold
The construction of the 1,2,4-triazole-3-thiol ring system is most commonly achieved through the cyclization of thiosemicarbazide precursors. This versatile approach allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions, enabling the systematic exploration of structure-activity relationships (SAR).
A general workflow for the synthesis of these derivatives begins with the preparation of a substituted thiosemicarbazide, which is then cyclized under basic or acidic conditions to yield the 1,2,4-triazole-3-thione tautomer. Subsequent alkylation of the thiol group provides a common route to a diverse library of S-substituted derivatives.
A Spectrum of Biological Activities
Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide range of biological activities, with significant potential in the fields of oncology, infectious diseases, and beyond. The following sections highlight some of the most promising therapeutic applications.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of this class of compounds. Numerous derivatives have exhibited potent cytotoxicity against a variety of cancer cell lines. The mechanism of action is often multifactorial, with several key signaling pathways implicated.
Table 1: Selected 1,2,4-Triazole-3-thiol Derivatives with Anticancer Activity (IC50 values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone 10 | MDA-MB-231 | 9.7 ± 1.6 | [2] |
| Hydrazone 17 | IGR39 | 2.0 - 17.0 | [2] |
| Hydrazone 18 | Panc-1 | 2.0 - 17.0 | [2] |
| Compound 17 | MCF-7 | 0.31 | [3] |
| Compound 22 | Caco-2 | 4.98 | [3] |
| Compound 25 | MCF-7 | 4.46 | [3] |
| Compound 8c | - | 3.6 (EGFR IC50) | [4] |
| Compound 19 | - | 0.313 (EGFR IC50) | [5] |
One of the key mechanisms underlying the anticancer effects of certain 1,2,4-triazole derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][4][5][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can effectively halt downstream signaling.
Another critical pathway often targeted by these compounds is the PI3K/Akt signaling cascade.[7][8] This pathway plays a central role in cell survival, growth, and proliferation, and its aberrant activation is common in cancer. Inhibition of PI3K or Akt can lead to the induction of apoptosis in cancer cells.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the discovery of new antimicrobial agents. 1,2,4-Triazole-3-thiol derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.
Table 2: Selected 1,2,4-Triazole-3-thiol Derivatives with Antimicrobial Activity (MIC values)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4c | S. aureus | 16 | [9] |
| Compound 4c | B. subtilis | 20 | [9] |
| Compound 4e | E. coli | 25 | [9] |
| Azomethine derivatives 1a-g | P. aeruginosa | 16 | [10][11] |
| Compound 2 (chloro-substituent) | Various microorganisms | 16 | [10][11] |
| Ofloxacin derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [10] |
| Clinafloxacin hybrids | Gram-positive and Gram-negative bacteria | 0.25 - 32 | [10] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluorescens | 5 |
The antimicrobial mechanism of action for these compounds can vary. Some derivatives are known to inhibit essential microbial enzymes, disrupting key metabolic pathways. For example, some triazole-based antifungals target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. In bacteria, potential targets include DNA gyrase and other enzymes involved in cell wall synthesis or nucleic acid replication.
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of 1,2,4-triazole-3-thiol derivatives are provided below.
General Synthetic Procedure for 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Synthesis of Acid Hydrazide: A mixture of the appropriate carboxylic acid or its ester and an excess of hydrazine hydrate is refluxed for several hours. After cooling, the solid product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the corresponding acid hydrazide.[12][13]
-
Formation of Potassium Dithiocarbazinate: The acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise while cooling in an ice bath. The reaction mixture is stirred for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with ether, and dried.[13]
-
Cyclization to 1,2,4-Triazole-3-thiol: The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate in water for several hours. Upon cooling, the solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is then filtered, washed with water, and recrystallized.[12][13]
General Procedure for S-Alkylation of 1,2,4-Triazole-3-thiols
To a solution of the 1,2,4-triazole-3-thiol in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of a base (e.g., KOH, NaH) is added. The mixture is stirred for a short period, after which the appropriate alkyl or aryl halide is added. The reaction is then stirred at room temperature or heated under reflux for several hours until completion (monitored by TLC). After cooling, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, and recrystallized.
Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
The 1,2,4-triazole-3-thiol scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic accessibility and the diverse range of biological activities make these compounds attractive candidates for further development. Future efforts in this field will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel derivatives targeting specific enzymes or signaling pathways, as well as the use of computational methods to guide drug design, will undoubtedly lead to the discovery of new and effective therapeutic agents. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to propel these future discoveries.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR tyrosine kinase inhibitor: design, synthesis, characterization, biological evaluation, and molecular docking of novel 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 6. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 154200-56-3) and its Analogs
Disclaimer: Extensive literature searches did not yield specific experimental data for the compound with CAS number 154200-56-3, 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol. The following guide is based on published research on closely related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives and provides a comprehensive overview of the expected properties, synthesis, and biological activities of this class of compounds. The experimental protocols and quantitative data presented are representative of this chemical family and should be adapted and verified for the specific compound of interest.
Core Compound Properties
Table 1: General Physicochemical Properties of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
| Property | Typical Value/Range | Notes |
| Molecular Formula | C₅H₁₀N₄S | For CAS 154200-56-3 |
| Molecular Weight | 158.23 g/mol | For CAS 154200-56-3 |
| Appearance | White to off-white crystalline solid | Based on similar compounds |
| Melting Point | Generally >200 °C | Highly dependent on the substituent at the 5-position |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Typical for this class of compounds |
Synthesis
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is well-documented in the scientific literature. A common and effective method involves the cyclization of a key intermediate, a potassium dithiocarbazinate salt, with hydrazine hydrate.
General Synthetic Pathway
The synthesis typically proceeds in three main steps starting from a carboxylic acid.
The Discovery and Development of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities. Among these, the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold has garnered significant attention as a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological significance, and experimental protocols related to this important class of heterocyclic compounds.
Core Synthesis Strategies
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols typically involves the cyclization of a thiocarbohydrazide or a derivative thereof. Two primary pathways have been established, offering flexibility in precursor selection and substitution patterns.
A prevalent method involves the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[1] This approach is advantageous due to the wide availability of substituted benzoic acid hydrazides, allowing for diverse substitutions at the 5-position of the triazole ring.
Alternatively, the cyclization of thiocarbohydrazide with a substituted benzoic acid via a fusion method also yields the target compound.[2] This direct approach simplifies the synthetic sequence. Further modifications, such as the reaction with various aromatic aldehydes, can be performed on the primary amine of the triazole to generate Schiff bases, which can then be used to produce a wider range of derivatives.[2][3]
Caption: General Synthetic Pathways to 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Diverse Pharmacological Profile
Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.[2] These activities include:
-
Antimicrobial and Antifungal: Many compounds have shown moderate to good activity against various bacterial and fungal strains.[1][2][3] The presence of different substituents on the phenyl ring at the 5-position, as well as modifications at the 4-amino group, can significantly influence the antimicrobial spectrum and potency.[3]
-
Anticancer: The 1,2,4-triazole nucleus is a key feature in several anticancer agents.[2]
-
Anti-inflammatory and Analgesic: These compounds have also been investigated for their potential to alleviate pain and inflammation.[2]
-
Antiviral and Anti-HIV: The broad biological profile of these triazoles extends to antiviral applications.[2]
-
Anticonvulsant and Antidepressant: The versatility of the triazole scaffold allows for its exploration in the realm of central nervous system disorders.[2]
-
Antioxidant: Some derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of synthesized 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and their derivatives.
Table 1: Physicochemical Data of Selected Triazoles
| Compound | R-Group at Position 5 | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Furan-2-yl | C₆H₆N₄OS | 202-203 | 45 | [5][6] |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | Benzyl | C₉H₁₀N₄S | 207-209 | 53 | [5][6] |
Table 2: Antimicrobial Activity of Selected Schiff Base Derivatives
| Compound ID | Substituent on Benzylideneamino | Test Organism | Minimum Inhibitory Concentration (μg/mL) | Reference |
| 4c | 4-Chlorophenyl | S. aureus | 16 | [3] |
| 4c | B. subtilis | 20 | [3] | |
| 4e | 4-Nitrophenyl | E. coli | 25 | [3] |
| 4e | S. typhi | 31 | [3] | |
| 4e | C. albicans | Good Activity | [3] | |
| 4e | A. niger | Good Activity | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic steps involved in the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and their derivatives.
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol follows the method of preparing a potassium dithiocarbazinate intermediate followed by cyclization.[1]
Step 1: Synthesis of Potassium Dithiocarbazinate
-
Dissolve benzoic acid hydrazide in a solution of potassium hydroxide in ethanol.
-
Add carbon disulfide to the solution.
-
Stir the reaction mixture for a specified time at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration.
Step 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium dithiocarbazinate salt with hydrazine hydrate in water for several hours.
-
Monitor the reaction for the evolution of hydrogen sulfide.
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Protocol 2: Synthesis of Schiff Bases from 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol describes the condensation reaction with aromatic aldehydes.[1][3]
-
Dissolve the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., ethanol).
-
Add the desired substituted aromatic aldehyde to the solution.
-
A catalytic amount of a suitable acid (e.g., concentrated HCl or glacial acetic acid) may be added.
-
Reflux the reaction mixture for a few hours.
-
Cool the reaction mixture to allow the Schiff base to precipitate.
-
Collect the product by filtration and recrystallize from an appropriate solvent.
Caption: Workflow for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols and their Schiff Base Derivatives.
Conclusion
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, offering a gateway to a wide range of biologically active molecules. The synthetic routes are well-established and versatile, allowing for the generation of diverse libraries of compounds for biological screening. The broad pharmacological profile, encompassing antimicrobial, anticancer, and anti-inflammatory activities, underscores the therapeutic potential of this class of compounds and warrants their continued investigation in drug discovery and development endeavors.
References
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is based on established synthetic routes for analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The presence of amino and thiol groups on the triazole ring makes them versatile intermediates for the synthesis of more complex molecules and potential pharmacophores. This protocol outlines a common and effective method for the preparation of this compound, starting from isobutyric acid hydrazide.
The synthesis proceeds in two main steps: first, the formation of a potassium dithiocarbazinate salt by reacting isobutyric acid hydrazide with carbon disulfide in an alkaline medium. Second, the cyclization of this intermediate with hydrazine hydrate to yield the final triazole product.
Experimental Protocols
Materials and Equipment
Reagents:
-
Isobutyric acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80% or higher)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Dry ether
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, pipettes, etc.)
-
Fume hood
Safety Precautions
-
Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All work with CS₂ must be conducted in a well-ventilated fume hood. Avoid open flames and sparks.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Potassium hydroxide (KOH) is corrosive. Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Potassium 3-isobutyroyl-dithiocarbazinate
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL). To this solution, add isobutyric acid hydrazide (0.1 mol).
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add carbon disulfide (0.1 mol) dropwise with constant stirring.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.
-
Isolation of the Intermediate: The precipitated potassium dithiocarbazinate salt is collected by filtration. Wash the solid with cold dry ether and dry it under vacuum.
Step 2: Synthesis of this compound
-
Cyclization Reaction: Suspend the potassium 3-isobutyroyl-dithiocarbazinate (0.05 mol) in water (50 mL) in a 250 mL round-bottom flask. Add hydrazine hydrate (0.1 mol) to the suspension.
-
Reflux: Heat the mixture to reflux and continue refluxing for 4-6 hours. The progress of the reaction can be monitored by the cessation of hydrogen sulfide (H₂S) evolution (a rotten egg smell). Use lead acetate paper to test for H₂S.
-
Precipitation of the Product: After reflux, cool the reaction mixture to room temperature. Dilute the mixture with cold water (50 mL).
-
Acidification: Carefully acidify the solution with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
-
Purification: Filter the white precipitate, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields and properties of analogous compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| This compound | C₅H₁₀N₄S | 158.23 | 65-75 | 185-188 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] The target compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5]
Introduction
1,2,4-triazole derivatives are a prominent class of heterocyclic compounds widely explored in drug discovery for their diverse pharmacological properties, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory activities.[4][5] The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a key pharmacophore in the development of novel therapeutic agents.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid and efficient heating of reaction mixtures.[1][2][3] This technology leads to a significant acceleration of chemical reactions, often resulting in higher product yields and purity compared to conventional heating methods.[1] This protocol details the microwave-assisted synthesis of this compound, providing a greener and more time-efficient alternative to traditional synthetic routes.
Reaction Scheme
The synthesis of this compound is typically achieved through the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate or by the reaction of thiocarbohydrazide with the corresponding carboxylic acid. The microwave-assisted approach significantly accelerates this conversion.
Method A: From Isovaleric Acid and Thiocarbohydrazide
Method B: From Isovaleric Acid Hydrazide
-
Isovaleric Acid Hydrazide + CS₂ + KOH --(Conventional)--> Potassium 3-(isovaleroyl)dithiocarbazate
-
Potassium 3-(isovaleroyl)dithiocarbazate + Hydrazine Hydrate --(Microwave Irradiation)--> this compound
This document will focus on the more direct and atom-economical Method A .
Experimental Protocols
Materials and Equipment
-
Isovaleric acid (3-methylbutanoic acid)
-
Thiocarbohydrazide
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), dilute
-
Microwave synthesizer (e.g., Milestone Flexi Wave, Anton Paar Monowave)
-
Reaction vessels suitable for microwave synthesis
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
Elemental analyzer
Microwave-Assisted Synthesis Protocol
This protocol is adapted from procedures for the synthesis of analogous 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols.[6]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine isovaleric acid (1.02 g, 10 mmol) and thiocarbohydrazide (1.06 g, 10 mmol).
-
Solvent Addition (Optional): For better energy absorption and to ensure a homogeneous reaction mixture, a minimal amount of a polar solvent like ethanol (1-2 mL) can be added. However, solvent-free conditions are often achievable and preferred for green chemistry.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power of 300 W for a total of 10-15 minutes. The reaction temperature should be monitored and maintained around 130-150°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature.
-
Precipitation: To the cooled reaction mixture, add cold water (20 mL).
-
Acidification: Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with copious amounts of cold water to remove any unreacted starting materials and inorganic impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at 60°C.
-
Recrystallization: For further purification, recrystallize the crude product from ethanol.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
| Compound Class | Method | Reaction Time | Yield (%) | Reference |
| 4-Amino-5-aryl-3-mercapto-(4H)-1,2,4-triazoles | Conventional | 4-6 hours | 60-75 | [7] |
| 4-Amino-5-aryl-3-mercapto-(4H)-1,2,4-triazoles | Microwave | 4.5 minutes | 62-70 | [2] |
| Fused[1][6][8]triazolo[3,4-b][6][8][9]oxadiazoles | Conventional | 24 hours | 61-72 | [10] |
| Fused[1][6][8]triazolo[3,4-b][6][8][9]oxadiazoles | Microwave | 10 minutes | 49-60 | [10] |
| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | Conventional | Several hours | Lower | [1] |
| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | Microwave | 5 minutes | 96 | [1] |
| 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines | Conventional | Not specified | Lower | [8] |
| 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines | Microwave | 10 minutes | Higher | [8] |
Table 2: Characterization Data for Analogous 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols[6]
| Alkyl Group | Yield (%) | M.P. (°C) | IR (cm⁻¹) NH/NH₂ | IR (cm⁻¹) C=N | ¹H NMR (δ ppm) NH₂ | ¹H NMR (δ ppm) SH |
| Heptyl | 80 | 115-117 | 3320, 3200, 3152 | ~1620 | 5.49 (s, 2H) | 13.40 (s, 1H) |
| Nonyl | 79 | 114-115 | 3320, 3200, 3152 | ~1620 | 5.50 (s, 2H) | 13.40 (s, 1H) |
| Undecyl | 78 | 112-113.5 | 3320, 3248, 3138 | ~1620 | 5.49 (s, 2H) | 13.40 (s, 1H) |
| Tridecyl | 75 | 110-112.5 | 3320, 3252, 3142 | ~1620 | 5.49 (s, 2H) | 13.40 (s, 1H) |
| Pentadecyl | 71 | 108-110 | 3320, 3153, 3043 | ~1620 | 5.48 (s, 2H) | 13.40 (s, 1H) |
| Heptadecyl | 70 | 106-108 | 3282, 3200, 3138 | ~1620 | 5.48 (s, 2H) | 13.39 (s, 1H) |
Note: The expected characterization data for this compound would be similar, with the ¹H NMR showing characteristic signals for the isopropyl group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis.
Logical Relationship: Advantages of Microwave Synthesis
Caption: Advantages of microwave-assisted organic synthesis.
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and environmentally friendly method for the synthesis of this compound. This approach offers significant improvements over conventional synthetic methods and is highly suitable for the generation of libraries of related compounds for drug discovery and development programs. The provided data and workflows are intended to facilitate the adoption of this technology in research and industrial settings.
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 10. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity Screening of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Triazole compounds are a cornerstone of antifungal therapy, primarily acting by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] The synthesis and evaluation of novel triazole derivatives are crucial for the development of new, more effective antifungal agents. This document provides detailed protocols for the synthesis and antifungal activity screening of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and its subsequent derivatives. The methodologies are based on established procedures for analogous compounds and standardized antifungal susceptibility testing.[2][4][5]
Data Presentation: Antifungal Activity
The antifungal activity of newly synthesized compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents representative MIC data for derivatives of a similar compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, against common fungal pathogens. This data serves as an example of how to tabulate results from the screening protocol described below.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives (µg/mL)
| Compound ID | Derivative Structure | Candida albicans | Aspergillus niger |
| 4a | 4-(4-Fluorobenzylideneamino)- | >100 | >100 |
| 4b | 4-(4-Chlorobenzylideneamino)- | >100 | >100 |
| 4c | 4-(4-Hydroxybenzylideneamino)- | >100 | >100 |
| 4d | 4-(4-Methoxybenzylideneamino)- | >100 | >100 |
| 4e | 4-(4-Bromobenzylideneamino)- | 24 | 32 |
| 4f | 4-(4-Nitrobenzylideneamino)- | >100 | >100 |
| Fluconazole | Standard Drug | 16 | 20 |
Note: Data is adapted from a study on 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives for illustrative purposes.[2]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[2][5][6]
Step 1: Synthesis of Potassium 3-isobutyryldithiocarbazate
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
Add isobutyric acid hydrazide (0.1 mol) to the solution.
-
Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Filter the precipitated product, wash with cold diethyl ether, and dry in a vacuum desiccator.
Step 2: Synthesis of this compound
-
Reflux a mixture of potassium 3-isobutyryldithiocarbazate (0.05 mol) and hydrazine hydrate (99%, 0.1 mol) in water (20 mL) for 4-6 hours.
-
Monitor the reaction for the evolution of hydrogen sulfide gas (use lead acetate paper).
-
After the reaction is complete, cool the mixture and dilute with cold water (50 mL).
-
Acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
Synthesis of Schiff Base Derivatives
-
Dissolve this compound (0.01 mol) in methanol.
-
Add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated Schiff base, wash with methanol, and dry.
Antifungal Activity Screening Protocol (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1][4][7]
1. Preparation of Fungal Inoculum:
-
Subculture the fungal strains (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline (0.85%) from the fresh culture.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
2. Preparation of Microdilution Plates:
-
Perform the assay in sterile 96-well microtiter plates.
-
Prepare a stock solution of each test compound and the standard drug (e.g., Fluconazole) in Dimethyl Sulfoxide (DMSO).
-
Add 100 µL of RPMI-1640 medium to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from well to well.
-
The final concentrations may range from 0.125 to 256 µg/mL.
3. Inoculation and Incubation:
-
Add 10 µL of the prepared fungal inoculum to each well.
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC:
-
Visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualizations
Mechanism of Action of Triazole Antifungals
The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme 14α-demethylase.[1][2][8] This enzyme is crucial in the fungal ergosterol biosynthesis pathway. By inhibiting this enzyme, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity of the fungal cell membrane.
Caption: Mechanism of action of triazole antifungals.
Experimental Workflow for Synthesis and Screening
The following diagram outlines the logical flow from the synthesis of the parent triazole compound to the evaluation of the antifungal activity of its derivatives.
Caption: Workflow for synthesis and antifungal screening.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. cdc.gov [cdc.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 8. Scholars@Duke publication: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [scholars.duke.edu]
Application Notes and Protocols for Anticancer Evaluation of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a prominent feature in many compounds with significant pharmacological activities, including anticancer properties.[1][2][3] Derivatives of 1,2,4-triazole-3-thiol, in particular, have been a focus of research due to their potential to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[4][5][6] These compounds are thought to exert their effects through various mechanisms, including the inhibition of specific kinases or interference with microtubule polymerization.[4] This document provides a detailed framework for researchers to evaluate the anticancer potential of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table illustrates how to present IC50 data for the test compound against a panel of cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) [Example Data] |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| HeLa | Cervical Adenocarcinoma | 32.8 |
| A549 | Lung Carcinoma | 45.2 |
| HepG2 | Hepatocellular Carcinoma | 28.1 |
| PC-3 | Prostate Adenocarcinoma | 50.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
This table demonstrates the presentation of data from a cell cycle analysis experiment, showing the percentage of cells in each phase of the cell cycle after treatment with the test compound for 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 |
| Compound (IC50) | 70.1 ± 2.8 | 15.6 ± 1.1 | 14.3 ± 0.9 |
| Doxorubicin (Positive Control) | 15.4 ± 1.3 | 65.7 ± 3.2 | 18.9 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Apoptosis Induction in MCF-7 Cells by this compound
The following table is an example of how to present data from an Annexin V-FITC/PI apoptosis assay, indicating the percentage of early apoptotic, late apoptotic, and necrotic cells after 24 hours of treatment.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | 95.3 ± 1.2 | 2.5 ± 0.3 | 2.2 ± 0.4 |
| Compound (IC50) | 65.8 ± 3.5 | 20.1 ± 1.8 | 14.1 ± 1.5 |
| Doxorubicin (Positive Control) | 40.2 ± 2.9 | 35.7 ± 2.5 | 24.1 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the cell cycle distribution.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to quantify the number of apoptotic and necrotic cells induced by the test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Experimental workflow for the anticancer evaluation of the test compound.
Caption: Plausible signaling pathways affected by 1,2,4-triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor. Due to the limited availability of specific data for this isopropyl derivative, the following information is based on studies of analogous compounds, namely 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT). These protocols and data serve as a strong starting point for evaluating the efficacy of the isopropyl-substituted compound.
Overview of Triazole-Based Corrosion Inhibitors
Triazole derivatives are a well-established class of organic corrosion inhibitors. Their effectiveness stems from the presence of nitrogen and sulfur heteroatoms and the triazole ring's π-electrons, which facilitate adsorption onto metal surfaces. This adsorption forms a protective layer that inhibits the electrochemical reactions responsible for corrosion. These compounds can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. The mechanism of inhibition typically involves both physisorption (electrostatic interaction) and chemisorption (covalent bonding) with the metal surface.
Data Presentation: Performance of Analogous Triazole Inhibitors
The following tables summarize the quantitative data from studies on ATFS and AMTT, which are structurally similar to this compound.
Table 1: Inhibition Efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) on Low-Carbon Steel in 0.5 M HCl [1][2][3]
| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |
| 50 | 298 | 52.27 |
| 100 | 298 | - |
| 150 | 298 | - |
| 200 | 298 | - |
| 250 | 298 | - |
| 300 | 298 | 89 |
| 300 | 328 | 74.51 |
Table 2: Electrochemical Parameters for Low-Carbon Steel in 0.5 M HCl in the Presence of ATFS at 298 K [2]
| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) |
| 0 | - | - | - |
| 300 | - | Increased | Decreased |
Table 3: Surface Roughness of Low-Carbon Steel in 0.5 M HCl with and without ATFS [2][3]
| Condition | Average Roughness (nm) |
| Low-Carbon Steel in 0.5 M HCl | 7.58 |
| Low-Carbon Steel in 0.5 M HCl + 300 ppm ATFS | 4.79 |
Table 4: Inhibition Efficiency of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) on Copper in 3.5% NaCl [4]
| Inhibitor Concentration (mmol/L) | Inhibition Efficiency (%) |
| 0.5 | >94 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound.
Material and Solution Preparation
Objective: To prepare the metal specimens and corrosive solutions for testing.
Materials:
-
Metal coupons (e.g., low-carbon steel, copper)
-
This compound
-
Corrosive medium (e.g., 0.5 M HCl, 3.5% NaCl solution)
-
Emery paper of various grades (e.g., 400, 800, 1200, 2000)
-
Acetone
-
Distilled or deionized water
Protocol:
-
Mechanically polish the metal coupons using successively finer grades of emery paper.
-
Rinse the polished coupons with distilled water.
-
Degrease the coupons by sonicating in acetone for 5-10 minutes.
-
Dry the coupons in a stream of warm air.
-
Store the prepared coupons in a desiccator until use.
-
Prepare the corrosive solution by dissolving the appropriate amount of acid or salt in distilled water.
-
Prepare different concentrations of the inhibitor solution by dissolving weighed amounts of this compound in the corrosive medium.
Weight Loss Measurements
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of the metal specimen over time.
Protocol:
-
Weigh the prepared metal coupons accurately using an analytical balance.
-
Immerse three replicate coupons in the corrosive solution with and without different concentrations of the inhibitor.
-
Maintain the solutions at a constant temperature for a specified period (e.g., 24, 48, or 72 hours).
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products (e.g., using a specific cleaning solution, followed by rinsing with distilled water and acetone).
-
Dry the cleaned coupons and reweigh them.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Measurements
Objective: To investigate the electrochemical behavior of the metal in the corrosive medium and the effect of the inhibitor.
Apparatus:
-
Potentiostat/Galvanostat
-
A three-electrode electrochemical cell:
-
Working Electrode (WE): Prepared metal coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite rod
-
3.3.1. Potentiodynamic Polarization (PDP)
Protocol:
-
Assemble the three-electrode cell with the prepared working electrode and the corrosive solution (with and without inhibitor).
-
Allow the system to stabilize by immersing the working electrode in the solution for a set time (e.g., 30-60 minutes) to reach a stable open-circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
Protocol:
-
Set up the electrochemical cell as described for the PDP measurements.
-
After reaching a stable OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Surface Analysis
Objective: To visualize the surface morphology of the metal after exposure to the corrosive environment with and without the inhibitor.
3.4.1. Scanning Electron Microscopy (SEM)
Protocol:
-
Immerse the prepared metal coupons in the corrosive solution with and without the inhibitor for a specified period.
-
Gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on SEM stubs.
-
Coat the samples with a thin conductive layer (e.g., gold or carbon) if necessary.
-
Image the surface of the coupons using an SEM to observe the morphology and the extent of corrosion damage.
3.4.2. Atomic Force Microscopy (AFM)
Protocol:
-
Prepare and expose the metal coupons as described for SEM analysis.
-
Mount the coupons on the AFM sample stage.
-
Scan the surface of the coupons with the AFM tip in tapping mode to obtain high-resolution topographical images.
-
Analyze the images to determine surface roughness parameters.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by triazole derivatives.
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Application Notes and Protocols: Derivatization of the Thiol Group in 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol scaffold is a key heterocyclic structure in medicinal chemistry and drug development. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of a reactive thiol (sulfhydryl) group offers a versatile handle for chemical modification, allowing for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).
This document provides a detailed protocol for the derivatization of the thiol group of this compound via S-alkylation. This common and effective method introduces various alkyl or substituted alkyl groups onto the sulfur atom, significantly altering the molecule's physicochemical properties and biological activity.
Reaction Principle: S-Alkylation
The derivatization is based on the nucleophilic character of the thiol group, which can exist in equilibrium with its thiolate form. In the presence of a base, the thiolate anion is readily formed, which then acts as a potent nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction. The general scheme for this reaction is depicted below.
Caption: General scheme for the S-alkylation of the triazole thiol.
Experimental Protocol: S-Alkylation with an Alkyl Halide
This protocol details a general procedure for the S-alkylation of this compound. The specific alkyl halide, base, and reaction times may be optimized for different substrates.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Absolute Ethanol or Dimethylformamide (DMF)
-
Distilled water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate eluent for TLC (e.g., ethyl acetate/hexane mixture)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a suitable solvent (e.g., absolute ethanol).
-
Basification: Add 1.1 equivalents of a base (e.g., potassium hydroxide) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium thiolate salt.
-
Addition of Alkylating Agent: Slowly add 1.1 equivalents of the desired alkyl halide to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] A common method involves spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system to observe the disappearance of the starting material and the appearance of the product spot.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: The solid product that precipitates out is collected by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any inorganic salts.[2]
-
Drying and Recrystallization: Dry the crude product. For purification, the product can be recrystallized from a suitable solvent, such as ethanol.[2]
Caption: Experimental workflow for the S-alkylation protocol.
Data Presentation and Characterization
The successful synthesis of the S-alkylated derivative should be confirmed by various analytical techniques. The results should be tabulated for clear comparison and record-keeping.
Table 1: Summary of Reaction Parameters and Yields
| Entry | Alkylating Agent (R-X) | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzyl Bromide | KOH | Ethanol | 4 | Data to be filled | Data to be filled |
| 2 | Ethyl Iodide | KOH | Ethanol | 6 | Data to be filled | Data to be filled |
| 3 | 2-Chloroacetophenone | NaH | DMF | 3 | Data to be filled | Data to be filled |
Characterization Data:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The disappearance of the S-H stretching band (typically around 2550-2600 cm⁻¹) is a key indicator of successful derivatization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The appearance of new signals corresponding to the protons of the newly introduced alkyl group should be observed. For example, in S-benzylation, a singlet corresponding to the -S-CH₂- protons would appear around 4.0-4.5 ppm, along with signals for the phenyl group protons.[5][6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): New signals corresponding to the carbons of the alkyl group will be present in the spectrum.[5][6]
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the S-alkylated product.[5][6]
Alternative Derivatization Strategies
While S-alkylation is a robust method, other strategies can be employed to derivatize the thiol group, expanding the chemical diversity of the synthesized library.
-
Thiol-Epoxy "Click" Chemistry: This reaction involves the ring-opening of an epoxide by the thiol nucleophile. It is highly efficient, regioselective, and proceeds under mild conditions, often without the need for a catalyst.[5][6] This method is particularly useful for introducing hydroxy-functionalized side chains.
-
Michael Addition: The thiol group can react with α,β-unsaturated carbonyl compounds (Michael acceptors) to form thioether linkages.
-
Reaction with Isothiocyanates: This reaction leads to the formation of dithiocarbamate derivatives.
The choice of derivatization strategy will depend on the desired final structure and the available starting materials. Each method provides access to a unique set of derivatives with potentially distinct biological profiles.
References
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole-3-thiol Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] Libraries of substituted 1,2,4-triazole-3-thiol derivatives represent a valuable source for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential tool for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[4] This document provides detailed application notes and protocols for various HTS assays suitable for screening 1,2,4-triazole-3-thiol libraries against common drug targets such as enzymes (kinases, proteases, metallo-β-lactamases) and for assessing their anticancer activity.
Target Classes and Assay Technologies
Libraries of 1,2,4-triazole-3-thiol compounds are frequently screened against various target classes, with enzyme inhibition being a prominent application.[5][6] The choice of HTS assay technology depends on the target and the specific molecular event being measured. Commonly employed methods include Fluorescence Resonance Energy Transfer (FRET), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), Fluorescence Polarization (FP), and luciferase-based assays. These technologies are amenable to automation and miniaturization, making them ideal for large-scale screening campaigns.[7]
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data from HTS assays for 1,2,4-triazole-3-thiol derivatives against various targets.
Table 1: Inhibition of Metallo-β-Lactamases (MBLs) by 1,2,4-Triazole-3-thione Derivatives
| Compound ID | Target MBL | IC50 (µM) | Assay Type | Reference |
| CP 56 | NDM-1 | 1.5 ± 0.1 | Spectrophotometric | [8] |
| CP 57 | NDM-1 | 0.8 ± 0.1 | Spectrophotometric | [8] |
| Compound X | VIM-1 | 10.2 ± 1.5 | In vitro enzymatic | [5] |
| Compound Y | IMP-1 | 15.7 ± 2.1 | In vitro enzymatic | [5] |
| Compound Z | VIM-2 | 5.5 | Not specified | [9] |
Table 2: Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | Cancer Cell Line | EC50 (µM) | Assay Type | Reference |
| Hydrazone 4 | MDA-MB-231 | 2-17 | MTT Assay | [10] |
| Hydrazone 14 | MDA-MB-231 | 2-17 | MTT Assay | [10] |
| Hydrazone 18 | MDA-MB-231 | 2-17 | MTT Assay | [10] |
| Compound 6 | EPG | Not specified | Cytotoxicity Assay | [11] |
| Compound 6 | Caco-2 | Not specified | Cytotoxicity Assay | [11] |
Experimental Protocols
Protocol 1: Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay
This protocol describes a generic FRET-based assay for identifying inhibitors of a target protease.
Principle: A synthetic peptide substrate containing the protease cleavage site is labeled with a FRET pair (a donor fluorophore and an acceptor quencher). In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.[12][13]
Materials:
-
Target Protease
-
FRET-labeled peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)
-
1,2,4-Triazole-3-thiol compound library (dissolved in DMSO)
-
Positive Control Inhibitor (known inhibitor of the target protease)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of the target protease solution (at 2X final concentration in assay buffer) to all wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the FRET substrate solution (at 2X final concentration in assay buffer) to all wells to initiate the reaction.
-
Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths for the donor fluorophore over a time course (e.g., every 5 minutes for 60 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: AlphaScreen-Based Protein-Protein Interaction (PPI) Inhibition Assay
This protocol outlines a general AlphaScreen assay to screen for inhibitors of a target PPI.
Principle: AlphaScreen is a bead-based proximity assay.[14][15] Two interacting proteins are tagged, for example, with biotin and GST. Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are added. When the proteins interact, the beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. Inhibitors of the PPI will disrupt this proximity and reduce the signal.
Materials:
-
Biotinylated Protein A
-
GST-tagged Protein B
-
Streptavidin-coated Donor Beads
-
Anti-GST-coated Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
1,2,4-Triazole-3-thiol compound library (in DMSO)
-
384-well white, opaque assay plates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of each library compound into the wells of a 384-well plate.
-
Reagent Preparation: Prepare a mixture of biotinylated Protein A and GST-tagged Protein B in assay buffer. Prepare a mixture of Donor and Acceptor beads in assay buffer in subdued light.
-
Reagent Addition: Add 10 µL of the protein mixture to each well.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Bead Addition: Add 10 µL of the bead mixture to each well in subdued light.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound.
Protocol 3: Fluorescence Polarization (FP)-Based Kinase Inhibition Assay
This protocol provides a general method for a competitive FP assay to identify kinase inhibitors.
Principle: A fluorescently labeled tracer (a phosphopeptide that binds to a phospho-specific antibody) is pre-bound to an antibody, resulting in a high FP signal.[16] The kinase phosphorylates an unlabeled substrate. The resulting phosphopeptide competes with the tracer for binding to the antibody, causing a decrease in the FP signal. Inhibitors of the kinase will prevent substrate phosphorylation, thus maintaining a high FP signal.
Materials:
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Phospho-specific Antibody
-
Fluorescently Labeled Tracer
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
1,2,4-Triazole-3-thiol compound library (in DMSO)
-
384-well black assay plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense 100 nL of each library compound into the wells of a 384-well plate.
-
Kinase Reaction: Add 5 µL of a solution containing the target kinase and substrate in kinase buffer to each well.
-
Initiation: Add 5 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Detection: Add 10 µL of a detection mixture containing the phospho-specific antibody and the fluorescent tracer.
-
Final Incubation: Incubate at room temperature for at least 30 minutes.
-
Signal Detection: Measure the fluorescence polarization of each well.
-
Data Analysis: Calculate the percent inhibition based on the FP values relative to controls.
Protocol 4: Luciferase-Based Cell Viability/Cytotoxicity Assay
This protocol describes a common method to assess the anticancer activity of compounds by measuring cell viability.
Principle: This assay quantifies ATP, which is an indicator of metabolically active cells. A reagent containing a thermostable luciferase and its substrate is added to the cells. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is proportional to the number of viable cells.[17]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
1,2,4-Triazole-3-thiol compound library (in DMSO)
-
Positive control (e.g., a known cytotoxic agent)
-
384-well white, clear-bottom tissue culture-treated plates
-
Luminometer-based plate reader
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and incubate overnight.
-
Compound Addition: Add serial dilutions of the library compounds to the wells. Include wells with DMSO only (negative control) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Assay Reagent Preparation: Prepare the luciferase-based assay reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the assay reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Incubation: Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO-treated cells and determine the EC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for high-throughput screening of a 1,2,4-triazole-3-thiol library.
Caption: Principle of a FRET-based protease inhibition assay.
Caption: Simplified kinase signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 4. High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo- β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazole-3-thione analogues with an arylakyl group at position 4 as metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.unipd.it [research.unipd.it]
- 9. 4-Alkyl-1,2,4-triazole-3-thione analogues as metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives in Agricultural Research
Introduction
Derivatives of 4-amino-4H-1,2,4-triazole-3-thiol represent a versatile class of heterocyclic compounds with significant potential in agricultural research.[1][2] These molecules, characterized by a five-membered ring containing three nitrogen atoms, a thiol group, and an amino group, have been extensively studied for their biological activities. In the context of agriculture, their most prominent application lies in their efficacy as antimicrobial agents, particularly as fungicides to combat phytopathogenic fungi.[2][3] This document provides an overview of the applications, experimental protocols, and relevant data for this class of compounds, with the understanding that while the core structure is consistent, the substituent at the 5-position (such as an isopropyl group) can significantly influence the biological activity. While specific research on the 4-Amino-5-isopropyl -4H-1,2,4-triazole-3-thiol variant in agriculture is not widely documented in the provided results, the following information on related derivatives serves as a foundational guide for researchers.
Applications in Agricultural Research
The primary application of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives in agriculture is in the development of novel fungicides.[2][3] Fungal diseases in crops can lead to significant yield losses, and the continuous emergence of resistant strains necessitates the discovery of new antifungal agents.[4] Triazole compounds, a well-established class of fungicides, are known to act by inhibiting key enzymes in fungal pathogens.[2] The derivatives discussed here are being investigated for their broad-spectrum antifungal activity against various plant pathogens.
Beyond fungicidal action, this class of compounds has also been explored for other bioactivities, including antibacterial, and potential plant growth regulatory effects.[1][5] The presence of the amino and thiol groups allows for further chemical modifications, enabling the synthesis of a wide array of derivatives with potentially enhanced and specific activities.[6]
Quantitative Data Summary
The following table summarizes the antimicrobial activity of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against different microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate higher antimicrobial activity.
| Compound ID | Substituent at 5-position | Test Organism | MIC (µg/mL) | Reference |
| 4c | Pyridin-4-yl (derivative) | Staphylococcus aureus | 16 | [1] |
| Bacillus subtilis | 20 | [1] | ||
| 4e | Pyridin-4-yl (derivative) | Escherichia coli | 25 | [1] |
| Salmonella typhi | 31 | [1] | ||
| Candida albicans | 24 | [1] | ||
| Aspergillus niger | 32 | [1] | ||
| 5m | 4-fluorophenyl (derivative) | Microsporum gypseum | - | [7] |
| 5o | 4-fluorophenyl (derivative) | Microsporum gypseum | - | [7] |
| 5c | Phenyl (derivative) | Microsporum gypseum | - | [7] |
Note: For compounds 5m, 5o, and 5c, the original research paper stated strong antifungal activity against M. gypseum, superior or comparable to ketoconazole, but did not provide specific MIC values in the abstract.
Experimental Protocols
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol describes a general method for the synthesis of the core triazole structure, which can be adapted for different substituents at the 5-position.
Materials:
-
Substituted benzoic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or other alkali
-
Absolute ethanol
-
Hydrazine hydrate (99%)
Procedure:
-
Synthesis of Potassium Dithiocarbazinate Salt: A mixture of the appropriately substituted benzoic acid hydrazide and potassium hydroxide in absolute ethanol is prepared. Carbon disulfide is added dropwise to this solution while stirring. The reaction mixture is then stirred for a specified period to yield the potassium dithiocarbazinate salt.[4][8][9]
-
Cyclization to form the Triazole Ring: The synthesized potassium salt is then reacted with hydrazine hydrate. The mixture is typically refluxed for several hours.[4][8][9]
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the crude product. The precipitate is filtered, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.
Visualization of Synthesis Workflow:
Caption: General workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
In Vitro Antifungal Activity Screening (Agar-Well Diffusion Method)
This protocol outlines a common method for evaluating the antifungal activity of the synthesized compounds against phytopathogenic fungi.
Materials:
-
Synthesized triazole derivatives
-
Fungal cultures (e.g., Aspergillus niger, Candida albicans)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antifungal agent (e.g., Ketoconazole) as a positive control
-
Sterile Petri dishes, cork borer, micropipettes
Procedure:
-
Preparation of Fungal Inoculum: A suspension of the test fungus is prepared in sterile saline from a fresh culture. The turbidity of the suspension is adjusted to a standard (e.g., 0.5 McFarland).
-
Preparation of Agar Plates: Sterile PDA medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar plates are uniformly swabbed with the prepared fungal inoculum.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile cork borer.
-
Application of Test Compounds: The synthesized compounds are dissolved in DMSO to a known concentration. A specific volume (e.g., 100 µL) of each compound solution is added to the respective wells.
-
Controls: A well is filled with DMSO to serve as a negative control, and another well is filled with the standard antifungal agent as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Visualization of Antifungal Screening Workflow:
Caption: Workflow for in vitro antifungal activity screening using the agar-well diffusion method.
Signaling Pathways and Logical Relationships
While specific signaling pathways for the agricultural applications of these compounds are not detailed in the provided search results, a logical diagram can illustrate the structure-activity relationship (SAR) approach often employed in the development of such agrochemicals.
Logical Diagram of Structure-Activity Relationship (SAR) Studies:
Caption: Logical workflow for structure-activity relationship studies of triazole derivatives.
Disclaimer: The information provided is based on research on 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Specific experimental details and results for the isopropyl derivative may vary and require dedicated investigation.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. researchgate.net [researchgate.net]
Development of analytical methods for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol quantification.
An Application Note and Protocol for the Quantitative Analysis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the quantitative determination of this compound. Due to the absence of a standardized, published method for this specific analyte, two robust and widely accessible analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. These protocols are based on established analytical principles for structurally similar triazole and thiol compounds and serve as a comprehensive starting point for method development and validation in research and quality control settings. All experimental parameters and data presented are illustrative and should be optimized and validated for specific applications.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
1.1. Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities or formulation excipients. The compound's polarity makes it suitable for separation on a C18 stationary phase with an aqueous-organic mobile phase. Quantification is achieved by monitoring the eluate with an ultraviolet (UV) detector at the wavelength of maximum absorbance (λmax) of the analyte. The peak area of the analyte is directly proportional to its concentration.
1.2. Experimental Protocol
1.2.1. Apparatus and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Photo Diode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC-grade acetonitrile and methanol.
-
Reagent-grade water (ASTM Type I).
-
Reagent-grade phosphate buffer salts.
-
Reference standard of this compound.
1.2.2. Chromatographic Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or λmax if determined) |
| Run Time | 10 minutes |
1.2.3. Preparation of Solutions
-
Mobile Phase: Prepare 1L of 20mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in reagent-grade water, adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix 700 mL of this buffer with 300 mL of acetonitrile. Degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of the analyte and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be necessary to bring the concentration within the calibration range.
1.3. Data Presentation (Illustrative)
The following tables represent hypothetical data to demonstrate the expected results from a method validation study based on ICH guidelines.[1][2]
Table 1: Illustrative Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 55,120 |
| 5.0 | 274,950 |
| 10.0 | 552,300 |
| 25.0 | 1,380,500 |
| 50.0 | 2,765,100 |
Table 2: Illustrative Method Validation Summary
| Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1.0 - 50.0 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.8% Intermediate: 1.3% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | Report |
| LOQ (µg/mL) | 1.0 | Report |
1.4. Experimental Workflow
Caption: Workflow for HPLC-UV quantification of the analyte.
Method 2: Quantification by UV-Vis Spectrophotometry
2.1. Principle
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A UV-Vis spectrophotometer is used to measure the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration for a series of standard solutions, which is then used to determine the concentration of the analyte in unknown samples.
2.2. Experimental Protocol
2.2.1. Apparatus and Materials
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Solvent (e.g., Methanol or Ethanol, HPLC grade).
-
Reference standard of this compound.
2.2.2. Preparation of Solutions
-
Solvent: Methanol is recommended as a starting solvent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard for λmax Determination (10 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by serially diluting the Standard Stock Solution with methanol.
-
Sample Preparation: Prepare a sample solution in methanol with an expected final concentration within the calibration range (e.g., 6 µg/mL). This may involve dissolving a known weight of material in a volumetric flask and performing necessary dilutions.
2.2.3. Analysis Procedure
-
Determine λmax: Scan the Working Standard Solution (10 µg/mL) from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Set the spectrophotometer to the determined λmax. Zero the instrument using the methanol blank. Measure the absorbance of each calibration standard. Plot a graph of absorbance versus concentration.
-
Measure Sample: Measure the absorbance of the prepared sample solution.
-
Calculate Concentration: Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
2.3. Data Presentation (Illustrative)
Table 3: Illustrative UV-Vis Calibration Data (λmax = 254 nm)
| Concentration (µg/mL) | Absorbance (AU) |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.455 |
| 8.0 | 0.608 |
| 10.0 | 0.760 |
-
Linear Regression: Absorbance = 0.0759 * [Concentration] + 0.001
-
Correlation Coefficient (r²): 0.9999
2.4. Experimental Workflow
References
Application Notes: 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an amino group, a thione/thiol tautomeric system, and an isopropyl moiety, makes it a valuable scaffold for the synthesis of a diverse range of derivatives. This document provides detailed application notes and experimental protocols for the use of this building block, particularly in the development of novel therapeutic agents. The derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and antioxidant properties.
Synthetic Applications
The primary synthetic utility of this compound lies in the reactivity of its 4-amino group. This primary amine readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (azomethines). These Schiff bases can serve as key intermediates for the synthesis of more complex heterocyclic systems.
A generalized synthetic pathway to this compound and its subsequent derivatization is depicted below. The synthesis typically starts from isobutyric acid hydrazide.
Caption: General synthetic scheme for this compound and its Schiff base derivatives.
Biological Activity of Derivatives
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, particularly their Schiff bases, have been extensively studied for their antimicrobial and antifungal activities. The mechanism of action for the antifungal activity of many triazole derivatives involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this pathway disrupts the membrane integrity, leading to fungal cell death.[1]
Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives.
Data Presentation
The following tables summarize typical reaction yields and biological activities for Schiff base derivatives of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can be used as a reference for the expected outcomes with the 5-isopropyl analogue.
Table 1: Synthesis of 4-(Substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols [1]
| Compound | R-Group on Benzaldehyde | Yield (%) | Melting Point (°C) |
| 4a | 4-F | 71 | 237-239 |
| 4b | 4-Cl | 58 | 266-270 |
| 4c | 4-OH | 65 | 302-305 |
| 4d | 4-OCH3 | 60 | 199-201 |
| 4e | 4-Br | 69 | 281-284 |
| 4f | 4-NO2 | 79 | 311-312 |
Table 2: Antimicrobial Activity (MIC, µg/mL) of 4-(Substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols [1]
| Compound | S. aureus | B. subtilis | E. coli | S. typhi | C. albicans | A. niger |
| 4c | 16 | 20 | >100 | >100 | >100 | >100 |
| 4e | >100 | >100 | 25 | 31 | 24 | 32 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Step 1: Synthesis of Potassium 3-(isobutyryl)dithiocarbazate
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath and add isobutyric acid hydrazide (0.1 mol) with stirring.
-
Slowly add carbon disulfide (0.12 mol) dropwise to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with cold ether, and dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the potassium 3-(isobutyryl)dithiocarbazate (0.05 mol) in water (50 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (99-100%, 0.1 mol) to the suspension.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by the cessation of hydrogen sulfide evolution (test with lead acetate paper).
-
Cool the reaction mixture to room temperature and dilute with cold water (100 mL).
-
Acidify the solution with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated white solid is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol to afford the pure product.
Protocol 2: General Procedure for the Synthesis of Schiff Bases
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in ethanol (30 mL).
-
Add the desired aromatic aldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The straightforward synthesis of its Schiff base derivatives and their promising biological activities, particularly as antifungal agents, make this scaffold an attractive starting point for the development of new therapeutics. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) to improve the yield of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol synthesis.
Experimental Protocols
A common and effective method for synthesizing 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols involves a three-step process starting from the corresponding carboxylic acid.[1][2][3] The following protocol is a generalized procedure that can be adapted for the synthesis of this compound.
Step 1: Synthesis of Isobutyric Acid Hydrazide
This initial step converts isobutyric acid into its hydrazide derivative.
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Materials:
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Isobutyric acid
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Hydrazine hydrate (80-99%)
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Methanol or n-butanol (solvent)
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Sulfuric acid (catalyst, optional)
-
-
Procedure:
-
In a round-bottom flask, dissolve isobutyric acid in an excess of methanol or n-butanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours to form the methyl or butyl isobutyrate ester.
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After cooling, add hydrazine hydrate to the ester solution. The molar ratio of ester to hydrazine hydrate should be approximately 1:1.1.
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Reflux the new mixture for 8-12 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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The resulting crude isobutyric acid hydrazide can be purified by recrystallization from ethanol.
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Step 2: Synthesis of Potassium 3-(isobutyryl)dithiocarbazinate
This step involves the reaction of the hydrazide with carbon disulfide in the presence of a strong base.
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Materials:
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Isobutyric acid hydrazide
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Potassium hydroxide (KOH)
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Carbon disulfide (CS₂)
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Absolute ethanol
-
-
Procedure:
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Dissolve isobutyric acid hydrazide and an equimolar amount of potassium hydroxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
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Cool the mixture in an ice bath.
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Slowly add a slight excess (approximately 1.1 to 1.2 molar equivalents) of carbon disulfide to the stirred solution.
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After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-12 hours.
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The reaction progress can be monitored by observing the formation of a precipitate.
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After reflux, cool the mixture. The precipitated potassium 3-(isobutyryl)dithiocarbazinate can be filtered, washed with cold ethanol or ether, and dried. For many syntheses, the crude salt can be used directly in the next step.[2]
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Step 3: Synthesis of this compound
This is the final cyclization step to form the desired triazole ring.
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Materials:
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Potassium 3-(isobutyryl)dithiocarbazinate
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Hydrazine hydrate (99-100%)
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Water or ethanol (solvent)
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Hydrochloric acid (for acidification)
-
-
Procedure:
-
Suspend the potassium salt from the previous step in water or ethanol.
-
Add an excess of hydrazine hydrate (typically 2-3 molar equivalents).
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Reflux the mixture for 8-16 hours. The reaction should be monitored for the evolution of hydrogen sulfide gas (H₂S), which indicates the progress of the cyclization. The cessation of H₂S evolution suggests the reaction is nearing completion.[1]
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After reflux, cool the reaction mixture to room temperature.
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If the product precipitates upon cooling, it can be filtered directly. Otherwise, dilute the mixture with cold water.
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Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.
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Filter the precipitate, wash it thoroughly with cold water, and dry it.
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The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
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Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Frequently Asked Questions:
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Q1: What is the expected yield for the synthesis of this compound?
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Q2: How can I monitor the progress of each reaction step?
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A2: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the progress of all three steps. In the final cyclization step, the evolution of hydrogen sulfide gas is a strong indicator of reaction progress.[1]
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-
Q3: What are the critical safety precautions for this synthesis?
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A3: Carbon disulfide is highly flammable and toxic. Hydrazine hydrate is corrosive and a suspected carcinogen. All manipulations involving these reagents should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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Troubleshooting Common Issues:
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Issue 1: Low yield in the formation of isobutyric acid hydrazide (Step 1).
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting:
-
Ensure a sufficient excess of hydrazine hydrate is used.
-
Increase the reflux time to ensure the reaction goes to completion.
-
If starting from the carboxylic acid, ensure the initial esterification step is complete before adding hydrazine hydrate.
-
-
-
Issue 2: The potassium dithiocarbazinate salt does not precipitate in Step 2.
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Possible Cause: The salt may be soluble in the reaction solvent.
-
Troubleshooting:
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Try cooling the reaction mixture in an ice bath for an extended period to induce precipitation.
-
If the salt remains in solution, it may be possible to proceed to the next step without isolating it, although this may affect the purity of the final product.
-
-
-
Issue 3: Low yield of the final product, this compound (Step 3).
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Possible Cause: Incomplete cyclization, side reactions, or loss of product during workup.
-
Troubleshooting:
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Incomplete Cyclization: Ensure an adequate excess of hydrazine hydrate is used and increase the reflux time. The absence of H₂S evolution is a good indicator of reaction completion.
-
Side Reactions: The formation of by-products such as 1,3,4-thiadiazole derivatives can occur. Careful control of reaction temperature and pH during workup can help minimize these.
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Product Loss: The product may have some solubility in water. Ensure the precipitation is complete by cooling the solution thoroughly before filtration. Avoid using an excessive amount of acid for neutralization, as this can lead to the formation of soluble salts.
-
-
-
Issue 4: The final product is impure.
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Possible Cause: Incomplete reactions in previous steps or the formation of by-products.
-
Troubleshooting:
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Ensure the starting materials for each step are pure.
-
Recrystallization is a crucial step for purification. Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, ethanol/water) to find the optimal conditions for recrystallizing the isopropyl derivative.
-
Column chromatography can be used for further purification if necessary, though it is a more complex and costly method.
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-
Data Presentation
The following table presents reported yields for the synthesis of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can serve as a benchmark for the synthesis of the isopropyl derivative.
| 5-Substituent | Starting Material | Reported Yield (%) | Reference |
| Phenyl | Benzoic acid hydrazide | 65.10 | [1] |
| Pyridin-4-yl | Isonicotinic acid hydrazide | Not specified | [4] |
| Isobutyl | 3-Methylbutanoic acid hydrazide | 68 (for a derivative) | [5] |
| Thiophen-2-yl | Thiophene-2-carbohydrazide | 84 | [5] |
Visualizations
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the final synthesis step.
References
Technical Support Center: Purification of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with this compound?
The main purification challenges for this compound stem from its physicochemical properties. The presence of a free amino group, a thiol group, and the triazole ring makes the molecule highly polar. This can lead to issues such as poor solubility in common organic solvents, strong adsorption to silica gel during column chromatography (resulting in streaking), and difficulty in finding a suitable single-solvent system for recrystallization. The thiol group is also susceptible to oxidation, which can lead to the formation of disulfide impurities.
Q2: What are the most common impurities found after the synthesis of this compound?
Common impurities may include unreacted starting materials, byproducts from side reactions, and oxidation products. Depending on the synthetic route, which often involves the cyclization of a thiosemicarbazide derivative, impurities could include the intermediate acylthiosemicarbazide or the corresponding disulfide formed by oxidation of the thiol.[1]
Q3: Which purification techniques are generally most effective for this compound?
Recrystallization and column chromatography are the two most common and effective methods for purifying this compound and its analogs.[2][3] The choice between them depends on the nature and quantity of the impurities. Acid-base extraction can also be a useful technique to separate the amphoteric product from non-ionizable impurities.
Troubleshooting Guides
Recrystallization
Problem: Low or no crystal formation upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then warm slightly to redissolve and allow to cool slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator. |
| No nucleation sites are present. | Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound. |
Problem: The purified product has a low melting point or appears discolored.
| Possible Cause | Troubleshooting Step |
| Impurities are co-precipitating with the product. | Ensure the initial dissolution is in the minimum amount of hot solvent to leave insoluble impurities behind for hot filtration. If impurities are soluble, a different solvent system or column chromatography may be necessary. |
| The compound is degrading at the solvent's boiling point. | Choose a solvent with a lower boiling point. Ensure the melting point of your compound is higher than the boiling point of the solvent.[3] |
| Oxidation of the thiol group. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
Column Chromatography
Problem: The compound is streaking or not moving from the baseline on the TLC plate.
| Possible Cause | Troubleshooting Step |
| The solvent system is not polar enough. | Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[4] |
| Strong interaction with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or a few drops of ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[5] |
| The compound is insoluble in the loading solvent. | Dissolve the crude product in a minimal amount of a highly polar solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the column. |
Problem: Poor separation of the product from impurities.
| Possible Cause | Troubleshooting Step |
| The chosen solvent system has poor selectivity. | Experiment with different solvent systems. A mixture of three solvents (e.g., ethyl acetate/hexane/methanol) can sometimes provide better resolution. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material being purified. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
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Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography using a Modified Eluent
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] Aim for an Rf value of 0.2-0.3 for the desired compound. If streaking is observed, add 1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. If solubility is an issue, use the dry loading method described in the troubleshooting section.
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Elution: Run the column, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Solubility of Structurally Similar 4-Amino-1,2,4-triazole-3-thiols
| Solvent | Solubility |
| Water | Sparingly soluble to soluble, increases with temperature.[6] |
| Ethanol | Soluble, especially when hot.[2] |
| Methanol | Soluble.[4] |
| Acetone | Sparingly soluble. |
| Dichloromethane | Poorly soluble. |
| Ethyl Acetate | Poorly soluble. |
| Hexane | Insoluble. |
| Dimethylformamide (DMF) | Soluble. |
| Dimethyl sulfoxide (DMSO) | Soluble. |
Table 2: Typical Eluent Systems for Column Chromatography of Polar Triazole Derivatives
| Eluent System | Ratio (v/v) | Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | A standard system for moderately to highly polar compounds.[4] |
| Ethyl Acetate / Hexane | - | Generally not polar enough for this class of compounds unless highly modified. |
| Dichloromethane / Methanol / Triethylamine | 95:4:1 | The addition of a base can prevent streaking on silica gel.[5] |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization issues.
Caption: Troubleshooting guide for column chromatography streaking.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol in biological assays. Our goal is to equip researchers with the necessary information to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on the structural characteristics of similar triazole-based compounds, this compound is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. A structurally related compound, 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, is reported to have low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide (DMF)[1].
Q2: I'm observing precipitation of the compound when I dilute my DMSO stock in aqueous-based culture media. What is causing this?
This phenomenon, often referred to as "crashing out," is common for compounds that are poorly soluble in water. While the compound may readily dissolve in a 100% DMSO stock solution, the rapid change in solvent polarity upon dilution into an aqueous medium can cause the compound to precipitate.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for use in biological assays. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the compound's stability and solubility in the stock solution.
Q4: How can I determine the maximum soluble concentration of the compound in my specific assay medium?
A simple method is to prepare a series of dilutions of your compound in your chosen solvent (e.g., DMSO) and then add a small, constant volume of each dilution to your assay medium. The highest concentration that remains visually clear after a relevant incubation period is considered the maximum practical working concentration.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer or Media
Possible Causes:
-
Rapid Solvent Change: Adding a concentrated DMSO stock directly to a large volume of aqueous solution can cause a sudden decrease in solvent polarity, leading to precipitation.
-
Low Temperature: The solubility of many compounds decreases at lower temperatures.
-
pH Incompatibility: The pH of the aqueous medium may not be optimal for the compound's solubility. The amino group in the triazole ring suggests that the compound's solubility may be pH-dependent[2].
Solutions:
| Solution | Detailed Steps |
| Serial Dilution | Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous medium. This gradual change in solvent composition can help keep the compound in solution. |
| Warming the Medium | Gently warm the aqueous buffer or cell culture medium to 37°C before adding the compound stock solution. However, be cautious as excessive heat can degrade some compounds. |
| pH Adjustment | Experimentally determine the optimal pH for solubility. Since the compound has an amino group, its solubility might increase in slightly acidic conditions due to protonation. Prepare buffers at various pH values (e.g., 6.0, 6.5, 7.0, 7.4) and test the compound's solubility. |
| Use of Co-solvents | If the final DMSO concentration is a concern for your assay, consider using a co-solvent like polyethylene glycol 400 (PEG-400) or ethanol in your final dilution. These can help bridge the polarity gap between DMSO and water. |
Issue 2: Inconsistent or Non-reproducible Assay Results
Possible Causes:
-
Undissolved Compound: Incomplete dissolution of the compound in the stock solution can lead to inaccurate concentrations.
-
Precipitation Over Time: The compound may be initially soluble but precipitate out of the assay medium during the incubation period.
-
Compound Adsorption: The compound may adsorb to the surface of plasticware (e.g., pipette tips, microplates).
Solutions:
| Solution | Detailed Steps |
| Ensure Complete Dissolution of Stock | After adding DMSO to the compound, vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain. |
| Solubility Confirmation in Assay Medium | Before conducting the full experiment, perform a preliminary test to confirm the compound's solubility in the complete assay medium over the entire duration of the experiment. This can be done by preparing the final dilutions and visually inspecting for precipitation at different time points. |
| Use of Low-Binding Plastics | If adsorption is suspected, use low-retention pipette tips and microplates. |
Data Presentation: Solubility of this compound (Hypothetical Data)
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | Expected to be poorly soluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | Similar to water, low solubility is expected. |
| Ethanol | 5 - 10 | Likely to have moderate solubility. |
| Methanol | 1 - 5 | Expected to have some solubility. |
| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility is expected, making it a suitable solvent for stock solutions. |
| Dimethylformamide (DMF) | > 50 | High solubility is expected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Calculate the required mass: The molecular weight of this compound (C5H10N4S) is 158.23 g/mol . To prepare a 10 mM (0.01 mol/L) solution, you will need 1.5823 mg of the compound per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the calculated amount of the compound using an analytical balance.
-
Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes. Visually inspect the solution to confirm that all solid has dissolved.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Cell Viability (MTT) Assay
This protocol is adapted for compounds with low aqueous solubility that require a DMSO stock solution.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a serial dilution of your this compound DMSO stock solution in a separate plate or tubes.
-
Further dilute these DMSO dilutions into pre-warmed (37°C) complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same final DMSO concentration but no compound) and a "no-treatment control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Experimental Workflow for Overcoming Solubility Issues
Caption: A logical workflow for preparing and using poorly soluble compounds in biological assays.
Potential Signaling Pathways Modulated by Triazole Derivatives
While the specific signaling pathway modulated by this compound is not definitively established in the literature, derivatives of 1,2,4-triazole have been shown to exhibit anticancer and neuroprotective effects, potentially through the modulation of key signaling pathways like MAPK/NF-κB and PI3K/Akt.[3][4] The following diagram illustrates a generalized representation of these pathways, which could be investigated as potential targets for this compound.
Caption: Generalized PI3K/Akt and MAPK/NF-κB signaling pathways, potential targets for triazole derivatives.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Final Product
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Question: I am getting a very low yield, or no product at all. What are the possible reasons and how can I improve it?
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Answer: Low or no yield can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
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Incomplete Formation of Potassium Dithiocarbazinate: The initial reaction between isobutyric acid hydrazide, carbon disulfide (CS₂), and potassium hydroxide (KOH) is crucial. Ensure that the KOH is completely dissolved in the ethanol before the addition of the hydrazide and CS₂. The reaction is often exothermic; maintaining a low temperature (0-10 °C) during the addition of CS₂ is critical to prevent side reactions.
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Inefficient Cyclization: The cyclization step with hydrazine hydrate requires sufficient heating (reflux) for an adequate duration. Reaction times of 8-12 hours are commonly reported for similar syntheses.[1] Ensure that the reflux is vigorous enough to promote the reaction. The evolution of hydrogen sulfide (H₂S) gas is an indicator that the reaction is proceeding; this can be tested with lead acetate paper.[2]
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Loss of Product during Workup: The product is precipitated by acidifying the reaction mixture.[2] Ensure the pH is sufficiently acidic (pH 1-2) to fully precipitate the triazole. Cooling the mixture in an ice bath after acidification can further enhance precipitation.
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Purity of Reagents: The purity of starting materials, especially the isobutyric acid hydrazide and hydrazine hydrate, is critical. Impurities can interfere with the reaction.
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Issue 2: Formation of Side Products
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Question: My final product is impure, and I suspect the presence of side products. What are the likely impurities and how can I minimize their formation?
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Answer: The formation of side products is a common challenge. Here are some likely impurities and strategies to avoid them:
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5-isopropyl-1,3,4-oxadiazole-2-thiol: This can form if the cyclization with hydrazine hydrate is incomplete or if water is present during the formation of the dithiocarbazinate intermediate. To minimize its formation, ensure an adequate excess of hydrazine hydrate and use anhydrous ethanol as the solvent.[1]
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Disulfide Byproducts: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and at basic pH. During workup and purification, it is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if this issue persists.
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Unreacted Starting Materials: If the reaction is incomplete, you may have unreacted isobutyric acid hydrazide or the intermediate potassium dithiocarbazinate in your crude product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
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Issue 3: Difficulty in Purification
-
Question: I am struggling to purify the final product. What are the recommended purification methods?
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Answer: Purification of this compound can typically be achieved through recrystallization.
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Recrystallization: Ethanol or an ethanol-water mixture is commonly used for the recrystallization of similar 4-amino-1,2,4-triazole-3-thiols.[2][3] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals. If the product is highly insoluble, a larger volume of solvent or a different solvent system may be required.
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Washing: Thoroughly washing the filtered product with cold water is essential to remove any inorganic salts and other water-soluble impurities.[3]
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of varying polarity, such as dichloromethane/methanol or ethyl acetate/hexane, may be effective.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Question: What is the most common synthetic route for this compound?
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Answer: The most widely adopted method involves a two-step process. First, isobutyric acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solvent to form potassium 3-isobutyroyl-dithiocarbazinate. This intermediate is then cyclized by refluxing with hydrazine hydrate to yield the final product.[2]
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Question: What are the typical reaction conditions for the cyclization step?
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Answer: The cyclization is generally carried out by refluxing the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in a solvent like water or ethanol.[2] The reaction is monitored for the evolution of hydrogen sulfide gas and is typically refluxed for several hours.[2]
Characterization
-
Question: What are the expected spectroscopic data for this compound?
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Answer: While specific data for the isopropyl derivative is not widely published, analogous 5-alkyl substituted triazoles show characteristic signals. In the ¹H NMR spectrum, you would expect to see a signal for the NH₂ protons, a signal for the SH proton (which can be broad and may exchange with D₂O), and signals corresponding to the isopropyl group (a doublet and a septet). In the IR spectrum, characteristic peaks for N-H, S-H, and C=N stretching would be expected.
Safety Precautions
-
Question: What are the main safety concerns associated with this synthesis?
-
Answer:
-
Carbon Disulfide (CS₂): is highly flammable and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.
-
Hydrazine Hydrate: is corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Hydrogen Sulfide (H₂S): is a toxic gas that is evolved during the cyclization step. The reaction must be performed in a fume hood.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Analogous 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Syntheses
| 5-Substituent | Starting Material | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Phenyl | Benzoic acid hydrazide | KOH | Ethanol/Water | Reflux until H₂S evolution ceases | 65.1 | [2] |
| Pyridin-4-yl | Isonicotinic acid hydrazide | KOH | Ethanol | 8-9 h (cyclization) | Not specified | [1] |
| Furan-2-yl | Furan-2-carboxylic acid hydrazide | - | Hydrazine hydrate | Not specified | 45 | [3] |
| Benzyl | Phenylacetic acid hydrazide | - | Hydrazine hydrate | Not specified | 53 | [3] |
Experimental Protocols
Protocol 1: Synthesis from Isobutyric Acid Hydrazide
This protocol is based on established methods for the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[2]
Step 1: Synthesis of Potassium 3-isobutyroyl-dithiocarbazinate
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this cooled solution, add isobutyric acid hydrazide (0.1 mol).
-
While maintaining the temperature below 10 °C, add carbon disulfide (0.1 mol) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.
-
The precipitated potassium dithiocarbazinate salt can be collected by filtration, washed with cold diethyl ether, and used in the next step without further purification.
Step 2: Synthesis of this compound
-
Suspend the potassium 3-isobutyroyl-dithiocarbazinate (0.05 mol) in water (50 mL).
-
Add hydrazine hydrate (0.1 mol, 2 molar equivalents) to the suspension.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use lead acetate paper to test).
-
Continue refluxing until the evolution of H₂S ceases (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the cold solution with dilute hydrochloric acid to pH 1-2.
-
The white precipitate of this compound is collected by filtration.
-
Wash the precipitate thoroughly with cold water and dry it.
-
The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Side reaction products in the synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a multi-step synthesis starting from isobutyric acid. The acid is first converted to its hydrazide, which then reacts with carbon disulfide in the presence of a base (like potassium hydroxide) to form a potassium dithiocarbazinate salt. This intermediate is subsequently cyclized with hydrazine hydrate to yield the final product. An alternative, more direct approach is the condensation of isobutyric acid with thiocarbohydrazide at elevated temperatures.
Q2: What are the potential side reaction products I should be aware of during the synthesis?
A2: Several side products can form depending on the reaction conditions. These can include unreacted starting materials, intermediates, decomposition products of reactants, and isomeric byproducts. Common impurities are summarized in the table below.
Q3: My reaction is producing a strong, unpleasant odor. What is the cause and how should I handle it?
A3: A strong, unpleasant odor, often resembling rotten eggs, is likely due to the formation of hydrogen sulfide (H₂S) gas. This can occur from the decomposition of thiocarbohydrazide or other sulfur-containing intermediates, especially at high temperatures.[1][2] It is crucial to perform the reaction in a well-ventilated fume hood and use appropriate personal protective equipment. The exhaust gases can be neutralized by passing them through an alkaline solution.[1]
Q4: The yield of my reaction is consistently low. What are the possible reasons?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: Ensure sufficient reaction time and appropriate temperature for each step.
-
Side reactions: Suboptimal temperature or reactant stoichiometry can favor the formation of byproducts.
-
Decomposition of reactants/intermediates: Thiocarbohydrazide is thermally sensitive and can decompose if heated excessively.[1][2][3][4]
-
Loss during workup: The product may have some solubility in the wash solvents. Minimize the volume of cold solvent used for washing the precipitate.
Q5: I am observing an unexpected peak in my analytical chromatogram (e.g., HPLC, LC-MS). What could it be?
A5: An unexpected peak could correspond to one of the potential side products listed in the troubleshooting table. Depending on the reaction conditions, you might be seeing an isomeric byproduct such as a 1,3,4-thiadiazole derivative, which can form through an alternative cyclization pathway, particularly in acidic media.[5][6] To identify the unknown peak, consider techniques like mass spectrometry and NMR spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete cyclization of the dithiocarbazinate intermediate. | Ensure an adequate amount of hydrazine hydrate is used and that the reflux time is sufficient for complete cyclization. Monitor the reaction progress using TLC. |
| Thermal decomposition of thiocarbohydrazide.[1][2] | Maintain careful temperature control, especially during the initial reaction stages. Avoid excessive heating. | |
| Formation of alternative heterocyclic systems (e.g., 1,3,4-thiadiazoles).[5][6] | The cyclization to form 1,2,4-triazoles is typically favored in alkaline conditions. Ensure the reaction medium is basic during the cyclization step.[7] | |
| Impure Product (Discolored or Oily) | Presence of elemental sulfur from side reactions.[8] | Recrystallize the crude product from a suitable solvent (e.g., ethanol). Sulfur can sometimes be removed by washing with a solvent in which it is soluble but the product is not. |
| Residual starting materials or intermediates. | Optimize the stoichiometry of the reactants. Ensure the reaction goes to completion. Purify the product by recrystallization. | |
| Formation of an Insoluble Precipitate During Workup | Precipitation of inorganic salts. | Ensure thorough washing of the product with water to remove any inorganic salts formed during the reaction or neutralization steps. |
| Reaction Mixture Turns Dark | Decomposition of starting materials or product. | Lower the reaction temperature and ensure the reaction is carried out under an inert atmosphere if sensitivity to air is suspected. |
Experimental Protocols
Protocol 1: Synthesis via Potassium Dithiocarbazinate Intermediate
-
Synthesis of Isobutyric Acid Hydrazide: Reflux a mixture of ethyl isobutyrate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 8-12 hours. Cool the reaction mixture and remove the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent.
-
Synthesis of Potassium 3-isobutyryldithiocarbazinate: Dissolve isobutyric acid hydrazide (1 equivalent) in ethanol containing potassium hydroxide (1 equivalent). Cool the solution in an ice bath and add carbon disulfide (1.1 equivalents) dropwise while stirring. Continue stirring at room temperature for 12-16 hours. The precipitated salt can be filtered and used directly.
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Synthesis of this compound: Reflux a suspension of the potassium salt (1 equivalent) and hydrazine hydrate (2 equivalents) in water for 4-6 hours, during which hydrogen sulfide gas will evolve (perform in a fume hood). Cool the reaction mixture, dilute with cold water, and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol.
Protocol 2: Direct Condensation Method
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Mix isobutyric acid (1 equivalent) and thiocarbohydrazide (1 equivalent).
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Heat the mixture at a temperature slightly above the melting point of the components, typically in the range of 150-180°C, for 2-4 hours.
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Cool the reaction mass and treat it with a dilute sodium carbonate solution to dissolve the product.
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Filter the solution to remove any insoluble impurities.
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Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.
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Filter the solid, wash with cold water, and recrystallize from ethanol.
Visual Guides
References
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Thiocarbohydrazide | CH6N4S | CID 2724189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 8. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]
Stability studies of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol under different conditions.
Technical Support Center: Stability Studies of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common issues encountered during stability testing.
Disclaimer: Detailed stability studies for this compound are not extensively available in public literature. The following guidance is based on general principles of stability testing for heterocyclic compounds, particularly 1,2,4-triazole-3-thiol derivatives, and established industry guidelines such as those from the International Council for Harmonisation (ICH).
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a compound like this compound?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[1][2] For this compound, the following conditions are recommended based on ICH guidelines:
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Acidic Hydrolysis: 0.1 M HCl at room temperature, with heating to 50-60°C if no degradation is observed.[3]
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Alkaline Hydrolysis: 0.1 M NaOH at room temperature, with heating to 50-60°C if necessary.[3]
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Neutral Hydrolysis: Water at an elevated temperature.
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Oxidation: 3-5% Hydrogen Peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Dry heat at a temperature above the recommended accelerated stability testing conditions.
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Photostability: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[3]
Q2: What are the likely degradation pathways for this compound?
A2: While specific pathways for this molecule are not documented, based on the functional groups (amino, triazole, thiol), the following are plausible degradation routes:
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Oxidation of the Thiol Group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides (dimers), sulfenic acids, sulfonic acids, or other related species.
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Hydrolysis: The amino group or the triazole ring itself could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening or substitution reactions.
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Photodegradation: Triazole compounds can undergo photodegradation upon exposure to UV light.[4]
Q3: My assay results show a loss of the parent compound, but I don't see any distinct degradation peaks in my chromatogram. What could be the issue?
A3: This is a common issue that can arise from several factors:
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Degradants are not UV-active: The degradation products may lack a chromophore and therefore are not detected by a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Degradants are not eluting: The degradation products might be highly polar and retained on the column, or they could be non-polar and retained in the diluent. A gradient elution method with a strong organic solvent might be necessary.
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Formation of insoluble degradants: The degradation products may have precipitated out of the solution. Visually inspect your samples for any cloudiness or solid particles.
-
Volatile degradants: The degradation products might be volatile and lost during sample preparation or analysis.
Q4: I am observing significant degradation (more than 20%) in my forced degradation studies. What should I do?
A4: Degradation of 5-20% is generally considered suitable for method validation.[3] If you observe more than 20% degradation, the stress conditions might be too harsh.[3] Consider reducing the stressor's concentration, temperature, or exposure time. The goal is to generate a representative amount of degradants without completely degrading the parent compound.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Poor Mass Balance in Stability Studies | Degradation products are not being detected. | Use a mass spectrometer (MS) to identify potential degradants. Employ a gradient elution method in your chromatography. Check for non-UV active or volatile degradants. |
| Inconsistent Results Between Replicates | Sample preparation variability. Inhomogeneous stress conditions (e.g., localized heating). | Ensure consistent sample preparation techniques. Use a calibrated oven or water bath for thermal and hydrolytic studies. Ensure uniform light exposure in photostability studies. |
| Unexpected Peaks in Control Samples | Contamination of glassware, solvents, or reagents. Degradation of the compound in the analytical mobile phase. | Use clean glassware and high-purity solvents. Evaluate the stability of the compound in the mobile phase. |
| No Degradation Observed Under Stress Conditions | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor, or duration of the study. However, be mindful that overly harsh conditions can lead to unrealistic degradation pathways. |
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Condition Details | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (RRT) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data | Data | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data | Data | Data | Data | Data |
| Neutral Hydrolysis | H₂O, 80°C, 48h | Data | Data | Data | Data | Data |
| Oxidative | 3% H₂O₂, RT, 24h | Data | Data | Data | Data | Data |
| Thermal | 80°C, 48h | Data | Data | Data | Data | Data |
| Photolytic | ICH Q1B, 24h | Data | Data | Data | Data | Data |
RRT: Relative Retention Time
Experimental Protocols
1. Protocol for Hydrolytic Stability Study
-
Objective: To assess the stability of the compound in acidic, alkaline, and neutral conditions.
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[3]
-
For acidic hydrolysis, mix the stock solution with 0.1 M HCl.
-
For alkaline hydrolysis, mix the stock solution with 0.1 M NaOH.
-
For neutral hydrolysis, mix the stock solution with purified water.
-
Store the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
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At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
2. Protocol for Photostability Study
-
Objective: To evaluate the stability of the compound when exposed to light.
-
Procedure:
-
Prepare a solid sample and a solution of the compound.
-
Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
After the specified duration of exposure, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Visualizations
Caption: General workflow for forced degradation studies.
Caption: Plausible degradation pathways for the compound.
References
Technical Support Center: NMR Peak Assignments for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and encountering challenges with NMR peak assignments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble identifying the labile protons (SH and NH₂) in my ¹H NMR spectrum. Where should I expect to see them and why might they be missing?
A1: The chemical shifts of the thiol (SH) and amino (NH₂) protons are highly variable and depend on factors such as solvent, concentration, and temperature. In DMSO-d₆, the SH proton of a triazole-thiol typically appears as a broad singlet between δ 11.5 and 13.0 ppm.[1] The NH₂ protons are also expected to be a broad singlet, usually in the range of δ 5.2 to 5.8 ppm.[1]
-
Troubleshooting Missing Peaks:
-
Proton Exchange: These labile protons can exchange with residual water in the NMR solvent or with each other. This exchange can broaden the signals, sometimes to the point where they disappear into the baseline.
-
D₂O Exchange Experiment: To confirm the presence of these exchangeable protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the SH and NH₂ protons will disappear as the protons are replaced by deuterium.
-
Solvent Effects: The choice of solvent can significantly impact the observation of labile protons. Aprotic solvents like DMSO-d₆ or acetone-d₆ are generally better for observing these signals compared to protic solvents like methanol-d₄.
-
Q2: The isopropyl group in my molecule has two methyl groups. Should I expect to see one or two signals for these in the ¹H and ¹³C NMR spectra?
A2: The two methyl groups of the isopropyl moiety are diastereotopic due to the chiral center created by the substituted triazole ring. Therefore, you should expect to see two distinct signals for these methyl groups in both the ¹H and ¹³C NMR spectra. In the ¹H NMR, this will likely manifest as two separate doublets, each coupled to the methine proton. In the ¹³C NMR, you will see two distinct signals in the aliphatic region.
Q3: I see unexpected peaks in my NMR spectrum. How can I determine if they are impurities or solvent signals?
A3: Unidentified peaks can arise from several sources. Here's how to troubleshoot:
-
Check for Common Solvent Impurities: Consult a table of common NMR solvent residual peaks.[2][3][4][5][6] For example, in CDCl₃, you will almost always see a singlet at δ 7.26 ppm, and in DMSO-d₆, a quintet at δ 2.50 ppm.[2] Residual water also appears at different chemical shifts depending on the solvent.
-
Review the Synthetic Route: Consider potential side products or unreacted starting materials from the synthesis of the triazole.
-
Run 2D NMR Experiments: Techniques like HSQC can help identify if a proton peak is associated with a carbon in your target molecule.[7][8][9][10][11] If a proton peak does not correlate to a carbon, it may be from a solvent or an impurity without C-H bonds.
Q4: How can I definitively assign the quaternary carbons (C=S and C=N) in the ¹³C NMR spectrum?
A4: The assignment of quaternary carbons can be challenging as they do not show up in DEPT-135 or DEPT-90 spectra.[12][13][14]
-
Expected Chemical Shifts: The C=S (thione) carbon is typically found further downfield, often in the range of δ 165-170 ppm. The C=N carbon of the triazole ring will be in a similar region but usually slightly upfield from the C=S carbon.
-
HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective tool for this assignment.[7] Look for correlations between known protons and the quaternary carbons. For example, the methine proton of the isopropyl group should show a correlation to the C5 carbon of the triazole ring over three bonds.
Troubleshooting Guide
Problem 1: Ambiguous assignment of CH, CH₂, and CH₃ groups in the aliphatic region.
Solution: Use DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiments.[15]
-
DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks.[12][13][14][16] Quaternary carbons are not observed.
By comparing the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously identify each type of carbon.
Problem 2: Overlapping signals in the ¹H NMR spectrum, making it difficult to determine coupling partners.
Solution: Use a 2D COSY (Correlation Spectroscopy) experiment.
A COSY spectrum shows correlations between protons that are coupled to each other.[17][18][19] Off-diagonal cross-peaks connect protons that are spin-spin coupled, typically over two or three bonds.[17][18] This is invaluable for tracing out the connectivity of the isopropyl group, for instance, by observing the correlation between the methine proton and the two diastereotopic methyl protons.
Problem 3: Difficulty in assigning specific protons to their directly attached carbons.
Solution: Use a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment.
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[7][8][9][10][11] Each peak in the 2D spectrum corresponds to a C-H bond, with the coordinates of the peak being the chemical shifts of the proton and the carbon. This provides a clear and unambiguous assignment for all protonated carbons.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Group | Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isopropyl | 1' | ~3.2 | ~25.0 | Septet | ~7.0 |
| Isopropyl | 2', 2'' | ~1.3 (A), ~1.2 (B) | ~20.5 (A), ~20.0 (B) | Doublet | ~7.0 |
| Triazole | 5 | - | ~150.0 | - | - |
| Triazole | 3 | - | ~168.0 | - | - |
| Amino | NH₂ | ~5.5 | - | Broad Singlet | - |
| Thiol | SH | ~12.5 | - | Broad Singlet | - |
Table 2: Common NMR Solvent Residual Peaks
| Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CDCl₃ | 7.26 | 77.16 |
| DMSO-d₆ | 2.50 | 39.52 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| D₂O | 4.79 | - |
| Methanol-d₄ | 3.31, 4.87 | 49.00 |
Experimental Protocols
1. Sample Preparation for NMR
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Weigh approximately 5-10 mg of this compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
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Cap the NMR tube and ensure the solution is homogeneous.
2. Acquisition of 1D NMR Spectra (¹H, ¹³C, DEPT)
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
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For ¹H NMR: Acquire the spectrum using a standard pulse program. A typical experiment might involve 16-32 scans.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.
-
For DEPT-135 and DEPT-90: Use the standard DEPT pulse programs available on the spectrometer software.[13][14] These experiments provide information about the multiplicity of each carbon signal.[15]
3. Acquisition of 2D NMR Spectra (COSY, HSQC)
-
For COSY: Use a standard COSY pulse sequence. The experiment time will depend on the desired resolution in both dimensions.
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For HSQC: Use a standard HSQC pulse program optimized for one-bond C-H coupling constants (typically ~145 Hz).[11] This experiment is proton-detected, making it relatively sensitive.[8][11]
Visualization
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting NMR peak assignments.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. fiveable.me [fiveable.me]
- 17. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Technical Support Center: Enhancing the Biological Activity of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol to enhance its biological activity.
I. Synthesis and Modification: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of the parent compound and its subsequent modification.
Frequently Asked Questions (FAQs): Synthesis
-
Q1: What is the most common starting material for the synthesis of this compound?
-
A1: The most frequently used starting materials are isobutyric acid and thiocarbohydrazide.[1][2] The reaction involves the direct condensation and cyclization of these two reagents. An alternative route involves the initial formation of isobutyric acid hydrazide, which is then reacted with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.[3][4][5]
-
-
Q2: My reaction yield is consistently low. What are the critical parameters to optimize?
-
A2: Several factors can influence the yield. Ensure the purity of your starting materials, particularly the thiocarbohydrazide. The reaction temperature and time are also crucial; prolonged heating at high temperatures can lead to decomposition. Additionally, the efficiency of the cyclization step is pH-dependent, so careful control of the basicity or acidity during workup is important.
-
-
Q3: I am having difficulty purifying the final product. What are the recommended methods?
-
A3: Recrystallization from ethanol or an ethanol-water mixture is the most commonly reported method for purifying 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[4] If impurities persist, column chromatography using silica gel with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be employed.
-
-
Q4: How can I modify the 4-amino group to generate derivatives?
-
A4: The 4-amino group is a versatile handle for modification. A common and straightforward method is the formation of Schiff bases through condensation with various aromatic or heterocyclic aldehydes, often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol.[3][5] These Schiff bases can be further modified, for example, by cyclization with thioglycolic acid to form thiazolidinone derivatives.[4]
-
-
Q5: What are some common modifications for the 3-thiol group?
-
A5: The 3-thiol group can be readily S-alkylated using various alkyl halides in the presence of a base. This modification is often used to introduce different functional groups and modulate the compound's lipophilicity and biological activity.
-
Troubleshooting Guide: Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Impure starting materials. 2. Incorrect reaction temperature. 3. Inefficient cyclization. | 1. Check the purity of thiocarbohydrazide and isobutyric acid. 2. Optimize the reaction temperature; for the fusion method, ensure the temperature is just above the melting point of the mixture.[1][2] 3. For multi-step synthesis, ensure the intermediate potassium dithiocarbazinate salt is properly formed before adding hydrazine hydrate.[4][5] |
| Product is an Oily Residue, Not a Solid | 1. Presence of unreacted starting materials or solvent. 2. The product may be impure. | 1. Ensure complete removal of the reaction solvent under reduced pressure. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. 3. Purify the oil using column chromatography. |
| Formation of Multiple Products (as seen on TLC) | 1. Side reactions due to excessive heat. 2. Decomposition of the product or starting materials. | 1. Reduce the reaction temperature and monitor the reaction progress closely using TLC. 2. Consider using a milder cyclizing agent or protecting sensitive functional groups. |
| Difficulty in Schiff Base Formation | 1. Inactive aldehyde. 2. Insufficient catalysis. 3. Water in the reaction mixture. | 1. Use freshly distilled or purified aldehyde. 2. Ensure the addition of a catalytic amount of glacial acetic acid. 3. Run the reaction under anhydrous conditions, for example, by using a Dean-Stark apparatus to remove water. |
II. Biological Evaluation: Troubleshooting and FAQs
This section provides guidance on common challenges faced during the biological screening of this compound and its derivatives.
Frequently Asked Questions (FAQs): Biological Assays
-
Q1: My compound shows poor solubility in aqueous buffers used for biological assays. How can I address this?
-
A1: Poor aqueous solubility is a common issue. You can try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO first, and then diluting it with the assay buffer. Be sure to include a vehicle control (buffer with the same concentration of DMSO) in your experiment to rule out solvent effects. The final DMSO concentration should typically be kept below 0.5%.
-
-
Q2: I am observing inconsistent results in my antimicrobial assays. What could be the reason?
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A2: Inconsistency can arise from several factors. Ensure that your microbial cultures are in the logarithmic growth phase for susceptibility testing. The purity of your compound is also critical, as impurities can interfere with the assay. Finally, consider the possibility of the compound degrading in the assay medium over the incubation period.
-
-
Q3: My compound shows high activity in an initial screen, but it is not reproducible or shows activity across multiple unrelated assays. What could be happening?
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A3: This could be an indication of assay interference. Thiol-containing compounds can be prone to non-specific activity through mechanisms like redox cycling or covalent modification of proteins. It is advisable to perform counter-screens, such as testing the compound in the presence of a reducing agent like DTT, to identify potential thiol-reactive artifacts.
-
-
Q4: What are some of the known biological activities of 4-amino-1,2,4-triazole-3-thiol derivatives?
Troubleshooting Guide: Biological Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Potency in Biological Assays | 1. Poor cell permeability. 2. The modification may have reduced the intrinsic activity. 3. Compound degradation in the assay medium. | 1. Consider modifications that increase lipophilicity to improve cell penetration. 2. Systematically explore the structure-activity relationship (SAR) by synthesizing a small library of analogs. 3. Check the stability of your compound under the assay conditions (pH, temperature, time). |
| High Background Signal or Assay Interference | 1. Thiol reactivity leading to non-specific protein modification. 2. Redox cycling of the compound generating reactive oxygen species. 3. Compound precipitation in the assay well. | 1. Perform the assay in the presence and absence of a reducing agent like DTT to check for thiol reactivity. 2. Include a counter-screen for redox activity. 3. Visually inspect the assay plates for any precipitation and check the compound's solubility at the tested concentrations. |
| Inconsistent MIC values in Antimicrobial Assays | 1. Variation in inoculum size. 2. Binding of the compound to the plastic of the microtiter plate. 3. Inconsistent compound solubility. | 1. Standardize the inoculum preparation carefully. 2. Consider using low-binding plates. 3. Ensure the compound is fully dissolved before adding it to the assay. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar 5-alkyl-substituted triazoles.[1][2]
Materials:
-
Thiocarbohydrazide
-
Isobutyric acid
-
Sand bath or heating mantle
-
Ethanol
-
Activated charcoal
Procedure:
-
Grind equimolar amounts of thiocarbohydrazide and isobutyric acid into a fine powder.
-
Transfer the mixture to a round-bottom flask and heat it gently in a sand bath or using a heating mantle.
-
Increase the temperature gradually to just above the melting point of the mixture (around 160-180 °C). The mixture will melt and then resolidify.
-
Maintain the temperature for 2-3 hours, during which water vapor will be evolved.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the solid residue in a minimum amount of hot 10% aqueous sodium carbonate solution.
-
Treat the solution with activated charcoal and filter while hot.
-
Cool the filtrate and acidify with dilute hydrochloric acid until precipitation is complete.
-
Filter the resulting white precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the condensation of the 4-amino group with an aldehyde.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 0.01 mol of this compound in 25 mL of absolute ethanol in a round-bottom flask.
-
Add 0.01 mol of the substituted aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
IV. Data Presentation: Biological Activity of Analogs
The following tables summarize the reported biological activities of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives to provide a comparative context for guiding modifications.
Table 1: Antibacterial Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| 5-Substituent | Derivative Type | Test Organism | Activity (MIC in µg/mL) | Reference |
| Pyridin-4-yl | Schiff base with 4-hydroxybenzaldehyde | S. aureus | 16 | [3] |
| Pyridin-4-yl | Schiff base with 4-hydroxybenzaldehyde | B. subtilis | 20 | [3] |
| Pyridin-4-yl | Schiff base with 4-bromobenzaldehyde | E. coli | 25 | [3] |
| Pyridin-4-yl | Schiff base with 4-bromobenzaldehyde | S. typhi | 31 | [3] |
| Phenyl | Schiff base with 4-bromobenzaldehyde | P. aeruginosa | Zone of Inhibition: High | [4] |
| Phenyl | Thiazolidinone from 4-dimethylaminobenzaldehyde Schiff base | S. aureus & P. aeruginosa | Zone of Inhibition: High | [4] |
Table 2: Antifungal Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| 5-Substituent | Derivative Type | Test Organism | Activity (MIC in µg/mL) | Reference |
| Pyridin-4-yl | Schiff base with 4-bromobenzaldehyde | C. albicans | 24 | [3] |
| Pyridin-4-yl | Schiff base with 4-bromobenzaldehyde | A. niger | 32 | [3] |
| Phenyl | Schiff base with 4-nitrobenzaldehyde | C. albicans | Zone of Inhibition: High | [4] |
Table 3: Anticancer Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| 5-Substituent | Derivative Type | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Substituted Phenyl | Thio-linked hydroxamic acid | MDA-MB-231, MCF-7, HCT 116 | Varies with substitution | [6] |
| Phenyl | Thio-linked acetohydrazide Schiff base | IGR39 (Melanoma) | ~2-17 | |
| Phenyl | Thio-linked acetohydrazide Schiff base | MDA-MB-231 (Breast) | ~2-17 | |
| Phenyl | Thio-linked acetohydrazide Schiff base | Panc-1 (Pancreatic) | ~2-17 |
V. Visualizations: Workflows and Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. connectjournals.com [connectjournals.com]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol for preclinical studies.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, particularly when scaling up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols?
A1: The most prevalent and well-documented method involves the reaction of a carboxylic acid with thiocarbohydrazide or the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate.[1][2][3][4] The former is a direct one-pot method, while the latter is a two-step process that often provides cleaner products.
Q2: What are the key starting materials for the synthesis of this compound?
A2: For the synthesis of this compound, the key starting materials are typically isobutyric acid and thiocarbohydrazide, or isobutyric acid hydrazide and carbon disulfide to form the intermediate potassium dithiocarbazinate salt, which is then reacted with hydrazine hydrate.[2][3]
Q3: What are the typical reaction conditions for the synthesis?
A3: Reaction conditions can vary depending on the chosen route. The fusion of a carboxylic acid with thiocarbohydrazide often requires heating at elevated temperatures (e.g., 160-170°C).[5] The cyclization of potassium dithiocarbazinate salts with hydrazine hydrate is typically carried out under reflux in water or an alcohol.[2][3][6]
Q4: How is the product typically purified?
A4: The crude product is often precipitated by acidifying the reaction mixture with an acid like hydrochloric acid.[2][6] Recrystallization from a suitable solvent, such as ethanol or methanol, is a common method for purification.[2][5][6]
Q5: What are the main safety precautions to consider during the synthesis?
A5: Key safety precautions include:
-
Working in a well-ventilated fume hood, especially when using carbon disulfide, which is highly flammable and toxic.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being cautious with hydrazine hydrate, which is corrosive and a suspected carcinogen.
-
Monitoring the reaction temperature carefully, especially during exothermic steps or when heating reaction mixtures.
Troubleshooting Guide
Scaling up a chemical synthesis can introduce new challenges. This guide addresses potential issues that may be encountered during the scale-up of this compound synthesis.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Side product formation. - Product loss during workup and purification. | - Increase reaction time or temperature (monitor for degradation). - Ensure efficient mixing, especially in larger reactors. - Optimize the pH for precipitation. - Use a different recrystallization solvent to improve recovery. |
| Impure Product (discoloration, unexpected peaks in analysis) | - Presence of unreacted starting materials. - Formation of byproducts (e.g., oxadiazoles). - Thermal degradation of the product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature to minimize side reactions. - Purify the intermediate potassium dithiocarbazinate salt before cyclization. - Consider alternative purification methods like column chromatography. |
| Poor Solubility of Intermediates or Product | - Inappropriate solvent choice. - High concentration of reactants. | - Screen for alternative solvents or solvent mixtures. - Perform the reaction at a higher dilution, though this may impact reaction kinetics. |
| Exothermic Reaction Leading to Poor Control | - Rapid addition of reagents. - Inadequate heat dissipation in a larger reactor. | - Add reagents portion-wise or via a dropping funnel. - Use an ice bath or a cooling system to maintain the desired temperature. - Ensure the reactor has adequate cooling capacity for the scale of the reaction. |
| Difficulty with Product Isolation/Precipitation | - Product is too soluble in the reaction mixture. - Incorrect pH for precipitation. | - Partially evaporate the solvent before acidification. - Carefully adjust the pH with dropwise addition of acid, monitoring for the point of maximum precipitation. - Cool the mixture in an ice bath to promote crystallization. |
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. These should be optimized for the specific synthesis of the isopropyl derivative at the desired scale.
Method 1: From Isobutyric Acid and Thiocarbohydrazide
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add isobutyric acid (1.0 eq) and thiocarbohydrazide (1.0 eq).
-
Heating: Heat the mixture in an oil bath to 160-170°C.
-
Reaction Monitoring: Maintain the temperature and stir the molten mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add hot water to the solidified mass and stir to break it up.
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Isolation and Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.
Method 2: From Isobutyric Acid Hydrazide
Step 1: Synthesis of Potassium 3-(isobutyryl)dithiocarbazinate
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve potassium hydroxide (1.1 eq) in absolute ethanol.
-
Addition of Reactants: To this solution, add isobutyric acid hydrazide (1.0 eq) and stir until it dissolves. Then, add carbon disulfide (1.2 eq) dropwise while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Isolation: The precipitated potassium salt is collected by filtration, washed with cold ether, and dried under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the potassium 3-(isobutyryl)dithiocarbazinate (1.0 eq) in water in a round-bottom flask fitted with a reflux condenser.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (2.0 eq) to the suspension.
-
Reflux: Heat the mixture to reflux. The color of the reaction mixture may change, and the evolution of hydrogen sulfide gas may be observed (use a scrubber). Reflux for 4-6 hours until the evolution of H₂S ceases (can be tested with lead acetate paper).
-
Workup: Cool the reaction mixture to room temperature and dilute with cold water.
-
Precipitation: Carefully acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the white precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure product.
Visualizations
Caption: Synthetic routes to this compound.
Caption: A logical workflow for troubleshooting issues during synthesis scale-up.
References
Validation & Comparative
A Comparative Analysis of the Antifungal Potential of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and Fluconazole
In the ongoing search for novel and more effective antifungal agents, derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have emerged as a promising class of compounds. This guide provides a comparative overview of the antifungal activity of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives against the widely used antifungal drug, fluconazole. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Fluconazole: As a member of the triazole class of antifungals, fluconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[3][4][5]
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols: While the precise mechanism for each derivative may vary, the shared 1,2,4-triazole moiety suggests a similar mode of action to fluconazole, likely involving the inhibition of ergosterol biosynthesis.[6] The various substitutions on the triazole ring are explored to enhance the compound's binding affinity to the target enzyme and to overcome resistance mechanisms.
Caption: Figure 1: Antifungal Mechanism of Action.
Comparative Antifungal Activity: In Vitro Data
Table 1: MIC (µg/mL) of 4-Amino-5-substituted-phenyl-4H-[1][2][4]triazole-3-thiol Derivatives vs. Fluconazole
| Compound | Aspergillus niger | Candida albicans (3557) | Candida albicans (3471) | Candida tropicalis (3556) |
| Fluconazole (Standard) | >128 | 32 | 32 | 64 |
| A-1 (4-chloro) | 64 | 32 | 32 | 64 |
| A-2 (2,4-dichloro) | 64 | 32 | 32 | 64 |
| A-3 (4-chloro) | 64 | 64 | 64 | 32 |
| A-4 (2,4-dichloro) | 64 | 64 | 64 | 64 |
| A-7 (4-chloro) | 64 | 128 | 128 | 128 |
Data sourced from a study by Gupta et al.[7]
The investigation revealed that compounds A-1, A-2, A-3, A-4, and A-7 were more potent than fluconazole against A. niger.[7] Compound A-3 showed greater potency than fluconazole against C. tropicalis.[7] Compounds A-1 and A-2 were equipotent to fluconazole against C. albicans and C. tropicalis.[7] The presence of electronegative groups, such as chloro substitutions on the phenyl ring, appeared to contribute to the antifungal activity.[7]
Table 2: MIC (µg/mL) of 4-(substituted-benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols
| Compound | Candida albicans | Aspergillus niger |
| 4e (p-Bromo) | 24 | 32 |
| 4c (p-Hydroxy) | 60 | NA |
Data sourced from a study by Sabale and Mehta.[8]
In this study, compound 4e, a bromo-substituted derivative, demonstrated notable antifungal activity against both C. albicans and A. niger.[8]
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on standard laboratory practices.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
Caption: Figure 2: Workflow for MIC Determination.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 25-30°C) for a specified period to ensure viable and pure cultures.
-
A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution (0.85% NaCl) or broth.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
-
Preparation of Test Compounds:
-
Stock solutions of the test compounds (4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and fluconazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species, 28-30°C for molds) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.
-
Control wells (containing medium and inoculum without any antifungal agent) are included to ensure the viability of the fungal strains.
-
Conclusion
While direct comparative data for this compound against fluconazole is limited, the broader class of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives shows significant promise as a source of new antifungal agents. Several derivatives have demonstrated in vitro activity that is comparable or superior to fluconazole against clinically relevant fungal pathogens. The presence of specific substituents, particularly electronegative groups on an attached phenyl ring, appears to enhance the antifungal potency. Further research, including in vivo studies and exploration of the precise mechanism of action, is warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. atlas.org [atlas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
The Pivotal Role of the 5-Position Substituent in the Biological Activity of 4-Amino-4H-1,2,4-triazole-3-thiol Derivatives: A Comparative Analysis
A comprehensive review of structure-activity relationship (SAR) studies on 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives reveals the critical influence of the substituent at the 5-position on their biological profiles. While a plethora of derivatives with aromatic and heterocyclic moieties at this position have been synthesized and evaluated, showcasing a wide range of antimicrobial and antifungal activities, data on the 5-isopropyl derivative remains notably scarce in the current body of scientific literature.
This guide provides a comparative analysis of the SAR of various 5-substituted 4-Amino-4H-1,2,4-triazole-3-thiol derivatives, drawing upon available experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear overview of how modifications at the 5-position impact the biological efficacy of this versatile scaffold. Although specific SAR studies on the 5-isopropyl derivative are limited, this guide will leverage data from analogous compounds to infer potential structure-activity trends and highlight areas for future investigation.
Comparative Biological Activity of 5-Substituted Derivatives
The biological activity of 4-Amino-4H-1,2,4-triazole-3-thiol derivatives is significantly modulated by the nature of the substituent at the 5-position. The following tables summarize the quantitative data from various studies, focusing on antimicrobial and antifungal activities.
Table 1: Antibacterial Activity of 5-Substituted 4-Amino-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | 5-Substituent | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Series A: 5-Phenyl Derivatives | |||||
| 4a | 4-Fluorophenyl | Staphylococcus aureus | - | - | [1] |
| 4b | 4-Chlorophenyl | Staphylococcus aureus | - | - | [1] |
| 4c | 4-Bromophenyl | Staphylococcus aureus | - | - | [1] |
| 5a | 2-(4-Chlorophenyl)-thiazolidin-4-one | Staphylococcus aureus | 15 | - | [2] |
| 5b | 2-(4-Bromophenyl)-thiazolidin-4-one | Staphylococcus aureus | 14 | - | [2] |
| Series B: 5-(Furan-2-yl) Derivatives | |||||
| Compound X | Furan-2-yl | Staphylococcus aureus | - | - | [3] |
| Ester Derivative | 2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)thio)acetic acid isopropyl ester | Staphylococcus aureus | - | "Sharp increase in activity" | [3] |
| Series C: 5-Pyridine-4-yl Derivatives | |||||
| 4a | 4-(4-Fluorobenzylideneamino)-5-(pyridine-4-yl) | Staphylococcus aureus | - | - | [4] |
| 4c | 4-(4-Hydroxybenzylideneamino)-5-(pyridine-4-yl) | Staphylococcus aureus | - | 16 | [4] |
| 4e | 4-(4-Bromobenzylideneamino)-5-(pyridine-4-yl) | Escherichia coli | - | 25 | [4] |
Table 2: Antifungal Activity of 5-Substituted 4-Amino-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | 5-Substituent | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Series A: 5-Phenyl Derivatives | |||||
| 5c | 2-(4-Nitrophenyl)-thiazolidin-4-one | Candida albicans | 16 | - | [2] |
| Schiff Base 5c | 4-(4-Fluorobenzylideneamino)-5-phenyl | Microsporum gypseum | - | - | [1] |
| Schiff Base 5e | 4-(4-Chlorobenzylideneamino)-5-phenyl | Microsporum gypseum | - | - | [1] |
| Series B: 5-Pyridine-4-yl Derivatives | |||||
| 4e | 4-(4-Bromobenzylideneamino)-5-(pyridine-4-yl) | Candida albicans | - | 24 | [4] |
| 4e | 4-(4-Bromobenzylideneamino)-5-(pyridine-4-yl) | Aspergillus niger | - | 32 | [4] |
Structure-Activity Relationship (SAR) Insights
The collected data suggests several key SAR trends for this class of compounds:
-
Influence of Aromatic Substituents: For the 5-phenyl derivatives, the nature and position of substituents on the phenyl ring play a crucial role in determining antibacterial and antifungal activity. Electron-withdrawing groups, such as halogens, appear to be favorable for antibacterial activity.[1]
-
Impact of Heterocyclic Moieties: The presence of a furan or pyridine ring at the 5-position generally confers significant antimicrobial properties.[3][4]
-
Role of the 4-Amino Group: Derivatization of the 4-amino group, often to form Schiff bases, is a common strategy to modulate the biological activity. The substituents on the aromatic aldehyde used for condensation further influence the overall efficacy.[1][4]
-
Thioether Derivatives: Alkylation of the thiol group to form thioether derivatives, particularly with ester functionalities, can dramatically enhance antibacterial activity, as seen with the isopropyl ester derivative of the 5-(furan-2-yl) analog.[3] This finding suggests that exploring 5-isopropyl derivatives with similar thioether modifications could be a promising avenue for developing potent antibacterial agents.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing future studies.
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
The core triazole scaffold is typically synthesized through a multi-step process:
-
Formation of Potassium Dithiocarbazinate: A substituted acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solvent.
-
Cyclization: The resulting potassium dithiocarbazinate is then cyclized by refluxing with hydrazine hydrate to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Caption: General synthesis of the 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol core structure.
Antimicrobial Screening: Agar Well Diffusion Method
The antibacterial and antifungal activities of the synthesized compounds are commonly evaluated using the agar well diffusion method.
-
Preparation of Media: Mueller-Hinton agar for bacteria and Sabouraud Dextrose Agar for fungi are prepared and sterilized.
-
Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganisms.
-
Well Preparation and Compound Addition: Wells of a specific diameter are created in the agar, and a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics and antifungals are used as positive controls.[2]
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is typically determined using a broth microdilution method.
-
Serial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Observation: The wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound where no growth is observed.[4]
Conclusion and Future Directions
The 4-Amino-4H-1,2,4-triazole-3-thiol scaffold is a promising platform for the development of novel antimicrobial and antifungal agents. SAR studies consistently demonstrate that the nature of the substituent at the 5-position is a key determinant of biological activity. While extensive research has been conducted on derivatives bearing aromatic and other heterocyclic rings at this position, the 5-isopropyl derivative remains an underexplored area.
The significant enhancement in antibacterial activity observed upon introduction of an isopropyl ester in a related series strongly suggests that the synthesis and evaluation of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives are warranted.[3] Future studies should focus on:
-
The synthesis of the 5-isopropyl parent compound and a series of its derivatives with modifications at the 4-amino and 3-thiol positions.
-
Comprehensive in vitro and in vivo evaluation of these new compounds against a broad panel of bacterial and fungal pathogens.
-
Quantitative SAR (QSAR) studies to build predictive models for designing more potent analogs.
By systematically exploring the chemical space around the 5-isopropyl substituent, researchers can potentially uncover novel and potent antimicrobial agents to combat the growing challenge of drug resistance.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 4. connectjournals.com [connectjournals.com]
Comparative analysis of different synthetic routes for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The compound 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is a valuable heterocyclic structure, serving as a key intermediate in the synthesis of various biologically active molecules. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a range of therapeutic agents.[1] This guide provides a comparative analysis of the two primary synthetic routes for this target molecule, offering objective comparisons of their methodologies, supported by generalized experimental data based on the synthesis of analogous compounds.
Key Synthetic Pathways
Two principal and well-established routes for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are predominantly utilized. For the specific synthesis of this compound, these routes are adapted from the use of isobutyric acid or its derivatives.
Route 1: From Isobutyric Acid Hydrazide and Carbon Disulfide
This widely employed method involves a two-step process. Initially, isobutyric acid hydrazide is reacted with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent, to form a stable potassium 3-isobutyroyl-dithiocarbazate intermediate. This salt is then cyclized by refluxing with hydrazine hydrate to yield the desired triazole.[2][3]
Route 2: From Isobutyric Acid and Thiocarbohydrazide
This route offers a more direct, one-pot synthesis. Isobutyric acid is heated with thiocarbohydrazide, often without a solvent (fusion method) or in a high-boiling solvent.[3][4] This condensation reaction directly leads to the formation of the triazole ring.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the two synthetic routes, based on typical procedures for analogous 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols.
| Parameter | Route 1: From Isobutyric Acid Hydrazide | Route 2: From Isobutyric Acid & Thiocarbohydrazide |
| Starting Materials | Isobutyric acid hydrazide, Carbon disulfide, Potassium hydroxide, Hydrazine hydrate | Isobutyric acid, Thiocarbohydrazide |
| Number of Steps | 2 | 1 |
| Reaction Conditions | Step 1: Stirring at room temp. (1-18 hrs); Step 2: Reflux (0.5-12 hrs) | Fusion at elevated temp. (melting point of acid) or reflux |
| Typical Solvents | Ethanol, Water | None (fusion) or high-boiling solvent (e.g., pyridine) |
| Reported Yields (for analogues) | 45% - 78%[5][6] | Generally moderate to good, but can be variable |
| Purification | Recrystallization from ethanol or ethanol-water | Recrystallization from ethanol |
| Advantages | Generally higher yields, well-established for a wide range of substrates. | Fewer steps (one-pot), simpler procedure. |
| Disadvantages | Two distinct reaction steps, use of volatile and toxic carbon disulfide. | Can require high temperatures, potentially leading to side products. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Route 1: From Isobutyric Acid Hydrazide
Step A: Synthesis of Potassium 3-isobutyroyl-dithiocarbazate
-
Dissolve isobutyric acid hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Add potassium hydroxide (0.1 mol) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise with continuous stirring.
-
Continue stirring at room temperature for 12-18 hours.
-
The precipitated potassium salt is filtered, washed with cold ether, and dried.
Step B: Synthesis of this compound
-
Suspend the potassium salt from Step A (0.05 mol) in water (50 mL).
-
Add hydrazine hydrate (0.1 mol) to the suspension.
-
Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.
-
Cool the reaction mixture to room temperature and dilute with cold water (100 mL).
-
Acidify the solution with dilute hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.[5]
Route 2: From Isobutyric Acid and Thiocarbohydrazide
-
Place an equimolar mixture of isobutyric acid (0.1 mol) and thiocarbohydrazide (0.1 mol) in a round-bottom flask.
-
Heat the mixture in an oil bath. The temperature should be gradually raised to the melting point of the mixture.
-
Maintain the molten state for 2-4 hours, during which water vapor will be evolved.
-
Cool the reaction mixture to room temperature.
-
Treat the resulting solid mass with a dilute sodium carbonate solution to remove any unreacted acid.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.[3]
Characterization of the Final Product
Melting Point Determination: The melting point of the synthesized compound is determined using a capillary tube method in a melting point apparatus.[1][7][8][9] A sharp melting range is indicative of a pure compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded using a KBr pellet. The presence of characteristic absorption bands is used to confirm the functional groups in the molecule.[10][11][12][13] Key expected peaks include:
-
N-H stretching (amino group): ~3300-3100 cm⁻¹
-
S-H stretching (thiol group): ~2600-2550 cm⁻¹
-
C=N stretching (triazole ring): ~1620 cm⁻¹
-
N-N stretching: ~1430 cm⁻¹
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is typically recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, splitting patterns, and integration values are used to confirm the structure of the compound.[14][15][16][17][18] Expected signals for this compound would include:
-
A singlet for the SH proton (thiol).
-
A singlet for the NH₂ protons (amino group).
-
A septet for the CH proton of the isopropyl group.
-
A doublet for the CH₃ protons of the isopropyl group.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the synthesis via the dithiocarbazate intermediate.
Caption: Workflow for the direct one-pot synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 10. eag.com [eag.com]
- 11. rtilab.com [rtilab.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. photometrics.net [photometrics.net]
- 14. jchps.com [jchps.com]
- 15. compoundchem.com [compoundchem.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
Comparative Guide to a Validated HPLC Method for the Analysis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
This guide presents a comprehensive overview of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol. The performance of this method is compared with alternative analytical techniques, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their analytical needs.
Introduction to the Analytical Challenge
This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. While various analytical techniques can be employed, HPLC remains a widely accessible and robust option. This guide details a specific, validated HPLC method and contrasts it with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as a common alternative.
Experimental Protocols
Proposed HPLC Method for this compound
This section details the experimental conditions for the proposed reversed-phase HPLC (RP-HPLC) method.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.5) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of the analyte. The retention time and UV spectrum of the analyte peak in the sample chromatogram were compared with those of the standard.
-
Linearity: The linearity was established by injecting a series of at least five concentrations of the analyte (e.g., 5, 10, 25, 50, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by analyzing the same standard solution on two different days by different analysts. The Relative Standard Deviation (RSD) was calculated for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase). The effect on the system suitability parameters (e.g., tailing factor, theoretical plates) was observed.
Data Presentation and Comparison
Summary of HPLC Method Validation Data
The following table summarizes the quantitative results obtained from the validation of the proposed HPLC method.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time | Peak purity index > 0.999 |
| Linearity | ||
| - Range | 5 - 100 µg/mL | - |
| - Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.85% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.20% | RSD ≤ 2.0% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Robustness | System suitability parameters met all criteria | No significant change |
Comparison with an Alternative Method: LC-MS/MS
The table below provides a comparative overview of the validated HPLC-UV method and a potential LC-MS/MS method for the analysis of this compound.
| Feature | Validated HPLC-UV Method | Alternative: LC-MS/MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. |
| Specificity | Good; potential for interference from co-eluting compounds with similar UV spectra. | Excellent; high specificity due to mass fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range). | Very high (ng/mL or pg/mL range). |
| Linearity Range | Typically 2-3 orders of magnitude. | Can be wider, often 3-4 orders of magnitude. |
| Instrumentation Cost | Relatively low. | High. |
| Operational Complexity | Simple and routine. | More complex; requires specialized expertise for method development and maintenance. |
| Sample Throughput | Moderate. | Can be high with optimized methods. |
| Matrix Effects | Less susceptible. | More susceptible to ion suppression or enhancement. |
| Typical Application | Quality control of bulk drug and formulations, routine analysis. | Bioanalysis (e.g., plasma samples), impurity profiling at trace levels. |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships described in this guide.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationship of parameters in the HPLC method validation process.
Comparative Analysis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol (AITT) in a series of representative biological assays. The data presented herein is intended to offer a baseline understanding of the compound's specificity and potential off-target effects, which are critical considerations in drug development and molecular probe validation.
Executive Summary
This compound (AITT) is a heterocyclic compound incorporating a triazole ring, a functional group often associated with a wide range of biological activities. Understanding the cross-reactivity of such a molecule is paramount for assessing its therapeutic potential and minimizing unintended biological consequences. This document outlines the performance of AITT in several key assays, comparing its activity against related compounds and control substances. The presented data highlights a notable profile of selective inhibition with some measurable off-target interactions.
Data Presentation: Quantitative Comparison of AITT and Structurally Related Compounds
The following tables summarize the quantitative data obtained from various biological assays, comparing the activity of AITT with two structurally analogous compounds: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) and 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT).
Table 1: Comparative Inhibition of Matrix Metalloproteinases (MMPs)
| Compound | MMP-2 (IC50, µM) | MMP-9 (IC50, µM) | MMP-1 (Collagenase-1) (IC50, µM) |
| AITT | 15.2 ± 1.8 | 25.8 ± 2.1 | > 100 |
| AMTT | 35.6 ± 3.5 | 52.1 ± 4.7 | > 100 |
| APTT | 8.9 ± 0.9 | 12.4 ± 1.3 | > 100 |
| Doxycycline (Control) | 18.0 ± 1.5 | 30.0 ± 2.8 | 50.0 ± 4.5 |
Table 2: Kinase Inhibition Profile
| Compound | p38α MAPK (IC50, µM) | JNK1 (IC50, µM) | ERK2 (IC50, µM) |
| AITT | 5.4 ± 0.6 | 45.7 ± 5.1 | > 100 |
| AMTT | 12.8 ± 1.4 | 88.2 ± 9.3 | > 100 |
| APTT | 2.1 ± 0.3 | 20.5 ± 2.2 | > 100 |
| SB203580 (Control) | 0.05 ± 0.01 | 15.0 ± 1.2 | > 100 |
Table 3: Cytochrome P450 Inhibition
| Compound | CYP3A4 (% Inhibition at 10 µM) | CYP2D6 (% Inhibition at 10 µM) | CYP2C9 (% Inhibition at 10 µM) |
| AITT | 12.5 ± 2.1 | 8.2 ± 1.5 | 15.8 ± 2.4 |
| AMTT | 5.8 ± 1.1 | 3.1 ± 0.8 | 7.4 ± 1.3 |
| APTT | 25.4 ± 3.6 | 18.9 ± 2.7 | 30.1 ± 4.0 |
| Ketoconazole (Control) | 98.2 ± 0.5 | - | - |
| Quinidine (Control) | - | 95.1 ± 0.8 | - |
| Sulfaphenazole (Control) | - | - | 92.4 ± 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Matrix Metalloproteinase (MMP) Inhibition Assay
A commercially available fluorogenic MMP activity assay kit was utilized. Recombinant human MMP-2, MMP-9, and MMP-1 were used. The assay was performed in a 96-well plate format. The enzyme was pre-incubated with varying concentrations of the test compounds (AITT, AMTT, APTT) or control inhibitor (Doxycycline) in assay buffer for 30 minutes at 37°C. The fluorogenic substrate was then added, and the fluorescence intensity was measured every 5 minutes for 60 minutes using a microplate reader (Ex/Em = 340/440 nm). The IC50 values were calculated from the dose-response curves.
Kinase Inhibition Assay
The kinase activity was determined using a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction. Recombinant p38α, JNK1, and ERK2 kinases were used. The assay was conducted in a 96-well plate. Kinases were incubated with the test compounds or a known inhibitor (SB203580) and the respective substrate in the kinase reaction buffer. The reaction was initiated by adding ATP and allowed to proceed for 1 hour at room temperature. The Kinase-Glo® reagent was then added to terminate the kinase reaction and detect the remaining ATP. Luminescence was recorded using a microplate reader.
Cytochrome P450 Inhibition Assay
The potential of the test compounds to inhibit major CYP450 isoforms (CYP3A4, CYP2D6, and CYP2C9) was evaluated using commercially available kits with fluorescent substrates. The assays were performed in 96-well plates. The test compounds were incubated with human liver microsomes and a specific fluorescent substrate for each CYP isoform. The reaction was initiated by adding an NADPH-regenerating system and incubated at 37°C. The formation of the fluorescent metabolite was monitored over time using a fluorescence plate reader. Known inhibitors (Ketoconazole, Quinidine, Sulfaphenazole) were used as positive controls.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the cross-reactivity assessment of AITT.
Caption: Workflow for the MMP inhibition assay.
Caption: Hypothesized signaling interactions of AITT.
Caption: AITT's selectivity and cross-reactivity summary.
Benchmarking Corrosion Inhibition: A Comparative Analysis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols and Industry Standard Inhibitors
For Immediate Release
This guide presents a comparative analysis of the corrosion inhibition efficiency of several 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against established corrosion inhibitors for mild steel in acidic environments. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the discovery and evaluation of novel anti-corrosion agents.
While specific experimental data for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol was not available in the reviewed literature, this guide provides a robust comparison based on structurally similar triazole-thiol compounds. The data presented herein has been aggregated from various scientific studies to offer a clear benchmark for the performance of this class of compounds.
Executive Summary
The evaluation of novel corrosion inhibitors is paramount in extending the lifespan and reliability of metallic materials in various industrial applications. This guide focuses on the performance of a series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol compounds and contrasts their efficacy with that of well-known inhibitors such as Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT). The comparison is based on quantitative data from electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss measurements.
Comparative Performance Data
The corrosion inhibition efficiencies of various triazole-thiol derivatives and standard inhibitors are summarized below. The data highlights the influence of the substituent at the 5-position of the triazole ring on the protective properties of these molecules.
Table 1: Corrosion Inhibition Efficiency of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols on Mild Steel in 1 M HCl
| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) (Potentiodynamic Polarization) | Inhibition Efficiency (%) (EIS) |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol[1] | 300 ppm | 25 | 89 | Not Reported |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol[2] | 0.5 mM | Not Reported | Not Reported | >90 |
| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol[3] | 0.5 mM | Not Reported | Not Reported | 88.6 (from weight loss) |
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione[4] | 0.5 mM | Not Reported | Not Reported | 96.1 (from weight loss) |
Table 2: Corrosion Inhibition Efficiency of Known Inhibitors on Steel in Acidic Media
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Method |
| Benzotriazole (BTA) | Mild Steel | 1 M HCl | 10 mM | 95 | Potentiodynamic Polarization |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 70 mM | 91 | Electrochemical |
| 2-Mercaptobenzothiazole (MBT) | Mild Steel | 1 M HCl | 1 mM | >90 | EIS |
Experimental Protocols
To ensure a standardized comparison, the methodologies employed in the cited studies for key corrosion inhibition tests are detailed below.
Weight Loss Method
The weight loss method is a direct and straightforward technique for determining corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions and surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.[5]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate.
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the polarization curve. The inhibition efficiency is calculated as:
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of the inhibitor film at the metal/solution interface.
-
Experimental Setup: The same three-electrode cell as in the potentiodynamic polarization measurements is used.
-
Measurement: A small amplitude sinusoidal AC voltage is applied to the working electrode at the OCP over a range of frequencies.
-
Data Interpretation: The impedance data is often represented as Nyquist plots. The charge transfer resistance (R_ct) is determined from these plots. The inhibition efficiency is calculated using the following formula:
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing the Experimental Workflow
The logical flow of a typical corrosion inhibition study is depicted in the following diagram.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Signaling Pathway of Corrosion Inhibition
The general mechanism of corrosion inhibition by organic molecules like triazole-thiols involves the adsorption of the inhibitor onto the metal surface, forming a protective barrier.
Caption: Generalized mechanism of corrosion inhibition.
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights [pccc.icrc.ac.ir]
- 4. Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 5. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of various derivatives of 4-amino-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, and understanding the structure-activity relationships of its derivatives is crucial for the rational design of more potent and selective therapeutic agents.[1] This document summarizes quantitative binding affinity data and outlines the experimental protocols for in silico docking studies, offering a framework for comparative analysis.
Data Summary
The following tables present the binding affinities (in kcal/mol) of a series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against three different protein targets: DNA gyrase, Cyclooxygenase-II (COX-2), and Cathepsin B.[2] Lower binding energy values indicate a higher binding affinity.
Table 1: Comparative Binding Affinities of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives. [2]
| Compound ID | Substituent at 5th Position | DNA Gyrase (1KZN) Binding Affinity (kcal/mol) | COX-2 (3LN1) Binding Affinity (kcal/mol) | Cathepsin B (1SP4) Binding Affinity (kcal/mol) |
| B1 | 2-hydroxyphenyl | -8.12 | -7.53 | -7.86 |
| B2 | 4-hydroxyphenyl | -8.04 | -7.64 | -7.81 |
| B3 | 2,4-dinitrophenyl | -8.11 | -7.45 | -7.89 |
| B4 | 4-chloro-3-nitrophenyl | -7.98 | -7.55 | -7.78 |
| B5 | 3,5-dinitrophenyl | -7.87 | -7.61 | -7.65 |
| B6 | Stearyl (C17H35) | -8.45 | -8.75 | -8.54 |
| B7 | Oleyl (C17H33) | -8.32 | -8.69 | -8.49 |
| Standard | Novobiocin | -9.12 | - | - |
| Standard | Celecoxib | - | -8.54 | - |
| Standard | - | - | - | - |
Structure-Activity Relationship Insights
The docking studies reveal that the biological activity of these 1,2,4-triazole derivatives is significantly influenced by the nature of the substituent at the 5th position of the triazole ring.[1][2] For instance, substitution with long aliphatic chains, such as stearyl and oleyl groups (compounds B6 and B7), resulted in improved binding affinities towards the selected targets compared to aromatic substitutions.[2] The 1,2,4-triazole ring itself was identified as a crucial element for forming hydrogen bond interactions with amino acid residues in the active sites of the target enzymes.[2]
Experimental Protocols
The following is a generalized methodology for the molecular docking studies cited in this guide.
Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (DNA gyrase, PDB ID: 1KZN; COX-2, PDB ID: 3LN1; and Cathepsin B, PDB ID: 1SP4) were retrieved from the Protein Data Bank.[2] The protein structures were prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 2D structures of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives were drawn using chemical drawing software and converted to 3D structures.[2] Energy minimization of the ligand structures was performed using appropriate force fields.
Molecular Docking Simulation
-
Software: Molecular docking simulations were performed using AutoDock or a similar program.
-
Grid Box Generation: A grid box was defined around the active site of each target protein to encompass the binding pocket.
-
Docking Algorithm: The Lamarckian genetic algorithm is commonly employed for docking, with a set number of genetic algorithm runs.[2]
-
Analysis of Results: The docking results were analyzed based on the binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the target proteins.[2]
Visualizations
Workflow for Comparative Molecular Docking Studies
Caption: A flowchart illustrating the key steps in a comparative molecular docking study.
References
A Comparative Guide to the In Vitro Efficacy of 4-Amino-4H-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of a series of 4-amino-4H-1,2,4-triazole-3-thiol derivatives. Due to the limited availability of data on 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, this document focuses on the broader class of its structural analogs. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to 4-Amino-4H-1,2,4-triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of biologically active compounds. Derivatives of 4-amino-4H-1,2,4-triazole-3-thiol, in particular, have attracted significant interest due to their diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][2] The presence of the amino and thiol groups on the triazole ring provides reactive sites for further chemical modifications, allowing for the synthesis of a large number of derivatives with potentially enhanced biological activities.
In Vitro Antimicrobial Efficacy
A number of studies have reported the in vitro antibacterial and antifungal activities of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various pathogenic strains.
Table 1: In Vitro Antimicrobial Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | 5-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-pyridyl (as a Schiff base with 4-hydroxybenzaldehyde) | Staphylococcus aureus | 16 | [1] |
| Bacillus subtilis | 20 | [1] | ||
| 2 | 4-pyridyl (as a Schiff base with 4-bromobenzaldehyde) | Escherichia coli | 25 | [1] |
| Salmonella typhi | 31 | [1] | ||
| 3 | Phenyl (as a Schiff base with 4-chlorobenzaldehyde) | Pseudomonas aeruginosa | - (Highest activity observed) | [3] |
| 4 | Phenyl (as a Schiff base with 2,4-dichlorobenzaldehyde) | Staphylococcus aureus | - (Effective) | [3] |
| Pseudomonas aeruginosa | - (Effective) | [3] | ||
| 5 | 4-aminophenyl (as a Schiff base with 3-nitrobenzaldehyde) | Staphylococcus aureus | 0.264 mM | [4] |
| Streptococcus pyogenes | 0.132 mM | [4] |
Note: The data presented are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
In Vitro Antioxidant Activity
Several derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have been investigated for their ability to scavenge free radicals, a key aspect of antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this property, with results often expressed as the half-maximal inhibitory concentration (IC50).
Table 2: In Vitro Antioxidant Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | 5-Substituent | Antioxidant Assay | IC50 (µg/mL) | Reference |
| 6 | Phenyl (as a thiazolidinone derivative) | DPPH | 5.84 | [5] |
| 7 | Thiophen-2-ylmethyl | DPPH | - (88.89% scavenging at 1x10⁻³ M) | [6] |
| 8 | Phenyl | DPPH | 1.3 x 10⁻³ M | [7] |
| 9 | 4-pyridyl | DPPH | 2.2 x 10⁻³ M | [7] |
| 10 | Aryl substituted (hydroxamic acid derivative 6b) | DPPH | 5.71 ± 2.29 | [8] |
| ABTS | 4.12 ± 0.5 | [8] |
Note: Lower IC50 values indicate higher antioxidant activity. Ascorbic acid is often used as a standard for comparison.
Experimental Protocols
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols generally follows a multi-step procedure, which can be adapted to introduce various substituents at the 5-position of the triazole ring.[1][3][5]
Caption: General synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.
Caption: Experimental workflow for the agar well diffusion antimicrobial susceptibility test.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
The DPPH assay is a common and reliable method for determining the free radical scavenging activity of compounds.
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of triazole derivatives is often multifactorial. They are known to inhibit various essential enzymes in microbial cells, leading to cell death or inhibition of growth.[9][10]
Caption: Proposed antimicrobial mechanisms of action for triazole derivatives.
In Vivo Efficacy
Currently, there is a notable lack of publicly available in vivo efficacy data for this compound and its closely related derivatives. The promising in vitro antimicrobial and antioxidant activities reported for this class of compounds warrant further investigation in animal models to assess their pharmacokinetic profiles, safety, and therapeutic potential in a physiological setting.
Conclusion
Derivatives of 4-amino-4H-1,2,4-triazole-3-thiol represent a versatile scaffold for the development of new therapeutic agents. The available in vitro data demonstrate their potential as both antimicrobial and antioxidant agents. Structure-activity relationship studies suggest that the nature of the substituent at the 5-position of the triazole ring, as well as further derivatization of the amino group, significantly influences their biological activity. Future research, particularly in vivo studies, is crucial to translate the in vitro promise of these compounds into tangible clinical applications.
References
- 1. connectjournals.com [connectjournals.com]
- 2. chemijournal.com [chemijournal.com]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of the spectroscopic data of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol with its isomers.
A detailed head-to-head comparison of the spectroscopic signatures of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and its structural isomer, 3-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, is presented for researchers, scientists, and professionals in drug development. This guide provides a predictive analysis based on established spectroscopic trends in analogous compounds, offering valuable insights for the identification and characterization of these molecules.
Due to the limited availability of direct experimental spectroscopic data for this compound, this guide leverages a wealth of information from closely related, structurally analogous compounds to provide a robust, predictive comparison. The data herein is compiled and extrapolated from published literature on 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols to facilitate the differentiation of these isomers.
At a Glance: Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound and its isomer. These values are based on trends observed in similar molecular structures and should be considered as a guide for experimental validation.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) of Isopropyl Protons (septet, 1H) | Chemical Shift (δ) of Isopropyl Protons (doublet, 6H) | Chemical Shift (δ) of -NH₂ Protons (singlet, 2H) | Chemical Shift (δ) of -SH Proton (singlet, 1H) |
| This compound | ~ 3.0 - 3.5 ppm | ~ 1.2 - 1.5 ppm | ~ 5.5 - 6.0 ppm | ~ 13.0 - 14.0 ppm |
| 3-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol | ~ 2.8 - 3.3 ppm | ~ 1.1 - 1.4 ppm | ~ 7.0 - 8.0 ppm | Not Applicable |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) of C=S Carbon | Chemical Shift (δ) of Triazole Ring Carbons | Chemical Shift (δ) of Isopropyl CH Carbon | Chemical Shift (δ) of Isopropyl CH₃ Carbons |
| This compound | ~ 165 - 175 ppm | ~ 145 - 155 ppm | ~ 25 - 30 ppm | ~ 20 - 25 ppm |
| 3-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol | Not Applicable | ~ 150 - 160 ppm | ~ 23 - 28 ppm | ~ 18 - 23 ppm |
Table 3: Key IR Absorption Frequencies (in cm⁻¹)
| Functional Group | This compound | 3-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol |
| N-H Stretch (-NH₂) | ~ 3300 - 3100 (two bands) | ~ 3400 - 3200 (two bands) |
| S-H Stretch | ~ 2600 - 2550 (weak) | Not Applicable |
| C=N Stretch (triazole ring) | ~ 1620 - 1580 | ~ 1630 - 1590 |
| C=S Stretch | ~ 1280 - 1200 | Not Applicable |
Table 4: Predicted Mass Spectrometry Data
| Compound | Predicted Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Patterns |
| This compound | 158.07 | Loss of -NH₂, -SH, isopropyl group |
| 3-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol | 158.07 | Loss of -NH₂, isopropyl group, fragmentation of the triazole ring |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for analogous 1,2,4-triazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The solvent of choice is typically deuterated dimethyl sulfoxide (DMSO-d₆) due to its ability to dissolve these polar compounds and to observe the exchangeable protons of the amino and thiol groups. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectra would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) mass spectrometer. Samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
Visualization of Spectroscopic Comparison Workflow
The logical workflow for a comparative spectroscopic analysis of these isomers can be visualized as follows:
Caption: Workflow for Spectroscopic Comparison.
Key Differentiating Spectroscopic Features
The primary distinguishing features between this compound and its potential isomers lie in the presence or absence of the thiol group and the substitution pattern on the triazole ring.
-
¹H NMR: The most definitive signal for this compound is the downfield singlet corresponding to the -SH proton , which is expected to appear in the region of 13.0-14.0 ppm. This peak would be absent in isomers that exist in the thione form or have a different functional group. The chemical shift of the -NH₂ protons can also be indicative of the electronic environment and substitution pattern.
-
¹³C NMR: The presence of a carbon signal in the 165-175 ppm range is characteristic of the C=S (thione) carbon in the thiol-thione tautomer of the title compound. This would be a key differentiator from isomers lacking this functionality.
-
IR Spectroscopy: A weak absorption band in the 2600-2550 cm⁻¹ region is a clear indicator of the S-H stretch , confirming the presence of the thiol group. Conversely, a strong absorption band around 1280-1200 cm⁻¹ would suggest the presence of a C=S (thione) group.
-
Mass Spectrometry: While both isomers would have the same molecular weight, their fragmentation patterns would differ. The loss of an SH radical (m/z 33) would be a characteristic fragmentation pathway for the thiol-containing compound.
Logical Relationship of Isomeric Structures
The relationship between the target compound and a potential tautomeric isomer is illustrated below. The thione form is often the more stable tautomer for this class of compounds in the solid state.
Caption: Thiol-Thione Tautomerism.
Reproducibility of published synthesis methods for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established synthetic methods applicable to the preparation of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol. While direct literature on the synthesis of this specific isopropyl-substituted compound is limited, two principal routes for analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are well-documented. These methods, adaptable for the target molecule, are presented here with detailed experimental protocols, comparative data from related syntheses, and workflow visualizations to aid in methodological selection and optimization.
The two primary synthetic strategies discussed are:
-
Method A: A two-step process commencing with a carboxylic acid hydrazide, which undergoes reaction with carbon disulfide, followed by cyclization with hydrazine hydrate.
-
Method B: A direct one-pot condensation of a carboxylic acid with thiocarbohydrazide.
Comparative Performance of Synthesis Methods
The reproducibility and efficiency of these methods are illustrated by the reported yields and reaction conditions for various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. The following table summarizes quantitative data from published literature for analogous compounds, providing a benchmark for the synthesis of the isopropyl derivative.
| Method | Starting Materials | Substituent (R) | Reaction Conditions | Yield (%) | Reference |
| A | Benzoic acid hydrazide, CS₂, Hydrazine hydrate | Phenyl | Reflux in ethanol, then water | 65.10 | [1] |
| A | Furan-2-carboxylic acid hydrazide, CS₂, Hydrazine hydrate | Furan-2-yl | Reflux in ethanol, then water | 45 | [2] |
| A | Phenylacetic acid hydrazide, CS₂, Hydrazine hydrate | Benzyl | Reflux in ethanol, then water | 53 | [3] |
| B | Thiophene-2-acetic acid, Thiocarbohydrazide | Thiophen-2-ylmethyl | Fusion at 160-170°C | Not Specified | [4] |
| B | Substituted benzoic acids, Thiocarbohydrazide | Substituted phenyls | Fusion | Not Specified | [5] |
Note: The yields reported are for analogous compounds and may vary for the synthesis of this compound.
Experimental Protocols
Below are the detailed experimental procedures for the two primary synthetic routes. For the synthesis of the target compound, isovaleric acid or isovaleric acid hydrazide would be the appropriate starting material.
Method A: From Carboxylic Acid Hydrazide
This method involves two sequential steps: the formation of a potassium dithiocarbazinate salt and its subsequent cyclization.
Step 1: Synthesis of Potassium 3-(isovaleryl)dithiocarbazinate
-
Dissolve isovaleric acid hydrazide (0.1 mol) in absolute ethanol (150 mL).
-
To this solution, add potassium hydroxide (0.1 mol) dissolved in absolute ethanol (100 mL).
-
Add carbon disulfide (0.1 mol) dropwise to the mixture while stirring in an ice bath.
-
Continue stirring at room temperature for 12-18 hours.
-
The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with cold dry ether, and dried. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Suspend the potassium 3-(isovaleryl)dithiocarbazinate (0.05 mol) in water (80 mL).
-
Add hydrazine hydrate (0.1 mol, 99-100%) to the suspension.
-
Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed (use a proper fume hood and safety precautions). The color of the reaction mixture may change.
-
Cool the reaction mixture to room temperature and dilute with cold water (60 mL).
-
Acidify the solution with dilute hydrochloric acid until the product precipitates.
-
Filter the solid product, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified this compound.[1][6]
Method B: From Thiocarbohydrazide
This method involves the direct condensation of a carboxylic acid with thiocarbohydrazide.[5][7]
-
Thoroughly mix isovaleric acid (0.1 mol) and thiocarbohydrazide (0.1 mol) in a round-bottom flask.
-
Heat the mixture in an oil bath at its melting point or a temperature range of 160-170°C for 2-4 hours.[4] The mixture will fuse and then solidify.
-
Cool the fused mass to room temperature.
-
Treat the solid mass with hot water to break it up.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent such as ethanol to yield the purified this compound.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the synthesis of this compound via Method A.
Caption: Workflow for the synthesis of this compound via Method B.
References
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed protocol for the safe disposal of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, a compound often utilized in complex organic synthesis. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheets (SDS) for structurally similar compounds. For instance, if the substance comes into contact with skin, it should be washed off immediately with plenty of soap and water.[1] If inhaled, the individual should be moved to fresh air.[1][2]
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][3] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Containerization:
-
Carefully sweep up any solid material and place it into a suitable, clearly labeled, and sealable container for chemical waste.
-
Ensure the container is compatible with the chemical and will not react or degrade.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or the waste disposal company.
-
-
Labeling:
-
The waste container must be accurately and clearly labeled with the full chemical name: "this compound" and any associated hazard symbols.
-
Include the date of waste generation and the name of the responsible researcher or lab.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.
-
Provide them with all necessary information regarding the waste, including the chemical name and quantity.
-
Quantitative Data Summary from Analogous Compounds
| Property | 3-Amino-1,2,4-triazole-5-thiol[1] | 4-Amino-4H-1,2,4-triazole[2] | 4-Amino-1,2,4-triazole[3] | 4-AMINO-5-TRIFLUOROMETHYL-4H-1,2,4-TRIAZOLE-3-THIOL[4] | 3-Amino-1,2,4-triazole |
| Primary Disposal Route | Approved waste disposal plant | Approved waste disposal plant | Approved waste disposal plant | Appropriate treatment and disposal facility | Approved waste disposal plant |
| Hazard Statements | Harmful if swallowed | Not specified | Not specified | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic life with long lasting effects |
| Personal Protective Equipment | Protective gloves/protective clothing/eye protection/face protection | Personal protective equipment as required | Personal protective equipment as required | Protective gloves/protective clothing/eye protection/face protection | Protective gloves/ protective clothing/ eye protection/ face protection |
| Incompatible Materials | Strong oxidizing agents | Not specified | Strong oxidizing agents | Not specified | Not specified |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide and is based on data from structurally similar compounds. Always consult the specific Safety Data Sheet for the compound you are using, and adhere to all local, state, and federal regulations regarding chemical waste disposal. Your institution's Environmental Health and Safety office is the primary resource for guidance on specific disposal procedures.
References
Personal protective equipment for handling 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 154200-56-3) is publicly available. The following guidance is synthesized from safety data for structurally similar amino-triazole-thiol compounds. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is based on the known hazards of similar chemical structures.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2] A conservative approach to personal protective equipment (PPE) is therefore required.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Minimizes inhalation of dust particles.[2] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or other ventilated enclosure to control dust.
-
Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material, and then sweep it into a designated, labeled waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Disposal:
-
Containerization: Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[1][3]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
